tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJVSMXKNBLMND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640124 | |
| Record name | tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-80-9 | |
| Record name | 1,1-Dimethylethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS Number: 928653-80-9
Abstract
This technical document provides a comprehensive overview of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We detail its physicochemical properties, provide a robust experimental protocol for its synthesis via Boc protection of 5-bromo-7-azaindole, and explore its critical role as a precursor in the development of targeted therapeutics. Specifically, this guide elucidates its application in the synthesis of inhibitors for Janus kinase 3 (JAK3) and phosphodiesterase 4B (PDE4B), crucial targets in immunology and inflammatory diseases. The underlying signaling pathways, JAK/STAT and cAMP-mediated pathways, are illustrated to provide context for the mechanism of action of the resultant drug candidates. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Compound Identification and Properties
This compound is a Boc-protected derivative of 5-bromo-7-azaindole. The introduction of the tert-butoxycarbonyl (Boc) group serves to protect the pyrrole nitrogen, enabling regioselective functionalization at other positions of the heterocyclic core, most commonly through palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical and Spectral Data
| Property | Value | Reference |
| CAS Number | 928653-80-9 | [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 361.8 ± 45.0 °C (Predicted) | [2] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 0.66 ± 0.30 (Predicted) | [2] |
| Physical Form | Solid | [1] |
| ¹H NMR (Precursor) | See Table 2 | [3] |
| ¹³C NMR (Precursor) | See Table 2 | [3] |
Table 2: NMR Spectral Data for Precursor 5-bromo-1H-pyrrolo[2,3-b]pyridine [3]
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Coupling (Hz) |
| ¹H NMR | DMF-d₇ | 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³) |
| ¹³C NMR | DMF-d₇ | 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³) |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the protection of the pyrrole nitrogen of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) with a tert-butoxycarbonyl (Boc) group. This reaction is typically performed under basic conditions.
Reagents and Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
To a stirred solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane, add 4-(dimethylamino)pyridine and triethylamine at room temperature.
-
Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1.5 to 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Below is a DOT script representing the general workflow for the synthesis and subsequent functionalization of the title compound.
References
Technical Guide: Physicochemical Properties of 1-Boc-5-bromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Compound Identification:
-
Systematic Name: tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
-
Common Name: 1-Boc-5-bromo-7-azaindole
-
CAS Number: 928653-80-9
-
Molecular Formula: C₁₂H₁₃BrN₂O₂
-
Molecular Weight: 297.15 g/mol
Summary
1-Boc-5-bromo-7-azaindole is a crucial intermediate in synthetic organic chemistry, particularly in the development of kinase inhibitors and other pharmacologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for selective reactions at other positions of the azaindole core. This guide summarizes the available physicochemical data for this compound. It should be noted that while basic properties are available, detailed experimental data such as specific spectral assignments and a range of solubility values are not widely published in readily accessible literature.
Chemical and Physical Properties
The introduction of the Boc-protecting group to 5-bromo-7-azaindole significantly alters its physical properties, such as increasing its molecular weight and likely modifying its solubility profile and melting point.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | |
| Molecular Weight | 297.15 | |
| Physical Form | Solid | |
| Boiling Point | 361.8±45.0 °C (Predicted) | |
| Density | 1.46±0.1 g/cm³ (Predicted) |
Spectral Data
Reference Spectral Data for 5-bromo-7-azaindole (Unprotected Core):
| Data Type | Parameters |
| ¹H NMR | (DMF-d₇, TMS, 298 K, p.p.m.): δ 11.91 (bs, 1H, HN¹), 8.30 (d, J = 2.2 Hz, 1H, HC⁶), 8.20 (d, J = 2.0 Hz, 1H, HC⁴), 7.63 (t, J = 2.8 Hz, 1H, HC²), 6.50 (m, 1H, HC³)[1] |
| ¹³C NMR | (DMF-d₇, TMS, 298 K, p.p.m.): δ 147.5 (C⁸), 142.9 (C⁶), 130.3 (C⁴), 128.2 (C²), 122.1 (C⁷), 111.1 (C⁵), 100.0 (C³)[1] |
Experimental Protocols
A detailed, step-by-step protocol for the synthesis of 1-Boc-5-bromo-7-azaindole is not explicitly available in the searched literature. However, the synthesis involves the protection of the N-H of the pyrrole ring of 5-bromo-7-azaindole using di-tert-butyl dicarbonate (Boc₂O). A general procedure for Boc protection is described below.
General Protocol for Boc Protection of an Indole Nitrogen:
-
Dissolution: Dissolve the starting material, 5-bromo-7-azaindole, in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1 to 1.5 equivalents) to the solution. The reaction is often catalyzed by the addition of a base like 4-dimethylaminopyridine (DMAP, catalytic amount) and a tertiary amine base such as triethylamine (TEA) to scavenge the acid byproduct.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed with a weak aqueous acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure 1-Boc-5-bromo-7-azaindole.
Logical Workflow for Synthesis
The synthesis of 1-Boc-5-bromo-7-azaindole is a straightforward protection step. This workflow is a critical step in multi-step syntheses where the reactivity of the azaindole N-H needs to be masked to allow for selective functionalization at other positions, such as the bromine-bearing C5 position, through reactions like Suzuki or Stille couplings.
Caption: Synthetic pathway for 1-Boc-5-bromo-7-azaindole.
Safety Information
| Hazard | Description |
| Pictogram | GHS07 (Harmful) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Hazard Class | Acute Toxicity 4 (Oral) |
| Storage Class | 11 (Combustible Solids) |
This safety information is based on available data and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling the chemical.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-azaindole, also known as 5-Bromo-1H-pyrrolo[2,3-b]pyridine, is a critical heterocyclic building block in the field of medicinal chemistry.[1] Its structure, analogous to indole and purine, makes it a privileged scaffold for the development of various therapeutic agents, particularly kinase inhibitors for oncology.[2][3] This compound serves as a key intermediate in the synthesis of numerous bioactive molecules, including the FDA-approved anti-cancer drug Vemurafenib, which targets BRAF V600E mutant melanoma.[2][4] The bromine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[3] This guide provides a detailed overview of a common synthetic route to 5-bromo-7-azaindole and a comprehensive summary of its characterization data.
Synthesis of 5-bromo-7-azaindole
A widely utilized and effective method for the synthesis of 5-bromo-7-azaindole begins with 2-amino-3-methyl-5-bromopyridine.[4][5][6] The process involves a three-step sequence: oxidation of the amino group to a nitro group, condensation to form an enamine intermediate, and a final reductive cyclization to yield the target azaindole ring system.
Synthetic Pathway
Experimental Protocol: Synthesis from 2-amino-3-methyl-5-bromopyridine[5][8]
This protocol is adapted from a patented synthetic process.[4]
Step 1: Synthesis of 2-nitro-3-methyl-5-bromopyridine
-
In a reaction vessel equipped with mechanical stirring and submerged in an ice-water bath, add 60 mL of concentrated sulfuric acid.
-
While maintaining the temperature below 5°C, add 10.8 g (57.8 mmol) of 2-amino-3-methyl-5-bromopyridine in one portion.
-
Prepare Caro's acid by carefully mixing 86.4 mL of hydrogen peroxide with 179.2 mL of concentrated sulfuric acid, ensuring the mixture is pre-cooled.
-
Add the pre-cooled Caro's acid dropwise to the reaction mixture, keeping the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Adjust the pH of the solution to be alkaline using a sodium hydroxide solution, which will cause a solid to precipitate.
-
Collect the precipitate by filtration. Wash the filter cake with cold water.
-
Dry the solid under vacuum to yield 2-nitro-3-methyl-5-bromopyridine. The reported yield for this step is approximately 78%, with a purity of >98% by HPLC.[4]
Step 2: Synthesis of the Enamine Intermediate
-
Combine the 2-nitro-3-methyl-5-bromopyridine from the previous step with pyrrolidine and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture, for example, to 110°C.
-
This reaction forms the key enamine intermediate necessary for the subsequent cyclization.
Step 3: Reductive Cyclization to 5-bromo-7-azaindole
-
Subject the enamine intermediate to a reduction and cyclization reaction.
-
A common system for this transformation is Raney Nickel as the catalyst with hydrazine hydrate in a suitable solvent.[4][6]
-
Following the reaction, the crude product is purified. A typical purification involves dissolution in a solvent mixture (e.g., n-hexane/ethyl acetate), freezing, beating, and filtration to obtain the final product, 5-bromo-7-azaindole.[6]
Characterization of 5-bromo-7-azaindole
The identity and purity of synthesized 5-bromo-7-azaindole are confirmed through various analytical techniques, including determination of physical properties and spectroscopic analysis.
Physicochemical Properties
The physical properties of 5-bromo-7-azaindole are summarized in the table below. It is typically an off-white to yellow crystalline solid.[7][1][8] The compound shows the best solubility in methyl acetate and the lowest in hexane, with solubility generally increasing with temperature.[8][9]
| Property | Value | Citations |
| Molecular Formula | C₇H₅BrN₂ | [10] |
| Molecular Weight | 197.03 g/mol | [7] |
| Appearance | Off-white to light yellow crystalline powder/solid | [7][8] |
| Melting Point | 176-180 °C | [8] |
| Boiling Point | 312 °C (Predicted) | [7] |
| Density | ~1.79 g/cm³ (Predicted) | [8] |
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation of 5-bromo-7-azaindole.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the aromatic protons of the bicyclic system.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent | Citations |
| H-1 (N-H) | ~11.37 | broad singlet | CDCl₃ | |
| Aromatic H | 8.61 | singlet | CDCl₃ | |
| Aromatic H | 7.55 | singlet | CDCl₃ | |
| Aromatic H | 6.50 | broad singlet | CDCl₃ |
Note: Specific peak assignments may vary slightly between sources. A representative spectrum is available for reference.[11]
¹³C NMR Spectroscopy
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
| Technique | m/z Value | Interpretation | Citations |
| LCMS | 197, 198.04 | [M]+, [M+H]+ | [10] |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule. Data is typically acquired using a KBr pellet.[2]
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H Stretch (pyrrole) |
| 3100 - 3000 | C-H Stretch (aromatic) |
| 1600 - 1450 | C=C and C=N Stretch (aromatic rings) |
| 800 - 600 | C-Br Stretch |
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized batch of 5-bromo-7-azaindole.
References
- 1. guidechem.com [guidechem.com]
- 2. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 5. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 5-Bromo-7-azaindole CAS#: 183208-35-7 [m.chemicalbook.com]
- 9. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. 5-Bromo-7-azaindole(183208-35-7) 1H NMR [m.chemicalbook.com]
Technical Guide: Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which incorporates the pyrrolo[2,3-b]pyridine (or 7-azaindole) scaffold, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom and a tert-butoxycarbonyl (Boc) protecting group offers versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel pharmaceutical agents.
Chemical Properties and Data
The fundamental chemical properties of tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate are summarized in the table below. This quantitative data is essential for its use in synthetic chemistry, including reaction stoichiometry and analytical characterization.
| Property | Value |
| Molecular Weight | 297.15 g/mol [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂[1] |
| CAS Number | 928653-80-9[1][2][3][4][5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=N2)Br[1] |
Role in Synthetic Chemistry and Drug Discovery
Tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is not typically an end-product with direct biological activity. Instead, its primary value lies in its role as a versatile synthetic intermediate. The 7-azaindole core is a recognized "privileged structure" in drug discovery, appearing in numerous biologically active compounds.
The key reactive sites of this molecule are:
-
The Bromine Atom: This halogen at the 5-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, or alkyl groups, which is a common strategy for exploring the structure-activity relationship (SAR) of a potential drug candidate.
-
The Pyrrole Nitrogen: Protected by a Boc group, the pyrrole nitrogen is shielded from unwanted reactions. This protecting group can be readily removed under acidic conditions to allow for further functionalization at this position.
-
The Pyrrole Ring: The pyrrole ring itself can be subject to electrophilic substitution, although the reactivity is influenced by the other substituents.
Due to this chemical versatility, the compound is a key starting material for the synthesis of various targeted therapies, including kinase inhibitors, which are a major class of drugs used in oncology and for inflammatory diseases.
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis of tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate are limited. However, a general synthetic approach can be inferred from standard organic chemistry principles and patent literature involving related structures. A plausible synthesis would involve two key steps:
-
Bromination of 7-Azaindole: The synthesis would likely start with the bromination of the 7-azaindole core. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the bromination would be a critical factor to control.
-
Boc Protection: Following bromination, the pyrrole nitrogen would be protected with a tert-butoxycarbonyl group. This is a standard procedure accomplished by reacting the brominated 7-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP).
It is important to note that this represents a generalized procedure, and specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for yield and purity.
Logical Workflow: Role as a Synthetic Intermediate
The following diagram illustrates the logical workflow of how tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate is utilized as a building block in a typical drug discovery pipeline, leading to the synthesis of a potential kinase inhibitor.
References
- 1. 5-Bromo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester - Amerigo Scientific [amerigoscientific.com]
- 2. 928653-80-9 | MFCD08741534 | Tert-Butyl 5-Bromo-1H-Pyrrolo[2,3-B]Pyridine-1-Carboxylate [aaronchem.com]
- 3. 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER | 928653-80-9 [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 928653-80-9|this compound|BLD Pharm [bldpharm.com]
Technical Guide: Physical and Chemical Properties of Boc-Protected 5-Bromo-7-Azaindole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, commonly referred to as Boc-protected 5-bromo-7-azaindole. This key intermediate is frequently utilized in the synthesis of complex heterocyclic compounds for pharmaceutical development, including kinase inhibitors and other targeted therapies. This guide includes tabulated data for key physical properties, detailed experimental protocols for its synthesis and characterization, and graphical representations of its chemical structure and synthetic pathway.
Core Physical and Chemical Properties
Boc-protected 5-bromo-7-azaindole is a solid, crystalline compound. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the pyrrole nitrogen of 5-bromo-7-azaindole significantly alters its physical properties, such as solubility and reactivity, making it a versatile reagent in multi-step organic syntheses.
Data Summary
The following table summarizes the key physical and chemical properties for both 5-bromo-7-azaindole and its Boc-protected derivative for comparative purposes.
| Property | 5-Bromo-7-azaindole | Boc-Protected 5-Bromo-7-azaindole |
| Synonym | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | This compound |
| CAS Number | 183208-35-7[1] | 928653-80-9 |
| Molecular Formula | C₇H₅BrN₂[1] | C₁₂H₁₃BrN₂O₂[2] |
| Molecular Weight | 197.03 g/mol [1] | 297.15 g/mol [2] |
| Appearance | White to light yellow/brown powder or crystal[1][3] | White to off-white solid[2] |
| Melting Point | 176-180 °C[1] | Not available |
| Boiling Point | 312 °C (Predicted)[4] | 361.8 ± 45.0 °C (Predicted)[2] |
| Density | 1.77 g/cm³[] | 1.46 ± 0.1 g/cm³ (Predicted)[2] |
| Form | Solid | Solid[2] |
Solubility
-
5-Bromo-7-azaindole (Unprotected): Exhibits good solubility in solvents like methyl acetate, acetone, and ethanol.[1][3] Its solubility is poor in hexane and limited in water (52.5 - 66.4 mg/L at 20-25 °C).[3][4] The solubility generally increases with temperature.[3]
-
Boc-Protected 5-Bromo-7-azaindole: The lipophilic Boc group generally increases solubility in nonpolar organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, which are common media for subsequent synthetic transformations like cross-coupling reactions.
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of Boc-protected 5-bromo-7-azaindole.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the parent 5-bromo-7-azaindole shows characteristic signals for the aromatic protons. For example, in DMF-d₇, signals appear at δ 11.91 (s, 1H, NH), 8.30 (d, 1H), 8.20 (d, 1H), 7.63 (t, 1H), and 6.50 (m, 1H).[6] Upon Boc protection, the NH proton signal disappears, and a characteristic singlet for the nine protons of the tert-butyl group appears around 1.6-1.7 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum for the unprotected core shows signals at δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, and 100.0 ppm in DMF-d₇.[6] The Boc-protected derivative will show additional signals for the carbonyl carbon (around 150 ppm) and the quaternary and methyl carbons of the tert-butyl group.
-
Mass Spectrometry (MS): The mass spectrum provides confirmation of the molecular weight. For the Boc-protected compound, the expected molecular ion peak would correspond to its molecular weight of 297.15 g/mol , often observed as [M+H]⁺ at m/z 298.[7]
Chemical Structure and Synthesis
The structure of Boc-protected 5-bromo-7-azaindole is foundational to its role in synthesis.
Caption: Chemical structure of Boc-protected 5-bromo-7-azaindole.
Experimental Protocols
Synthesis of Boc-Protected 5-Bromo-7-azaindole
This protocol describes the protection of the pyrrole nitrogen of 5-bromo-7-azaindole using di-tert-butyl dicarbonate (Boc₂O).
Workflow Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER CAS#: 928653-80-9 [m.chemicalbook.com]
- 3. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
In-depth Technical Guide: ¹H NMR Spectrum of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document outlines the predicted spectral data, a comprehensive experimental protocol for its synthesis and spectral acquisition, and a visual representation of the molecular structure with proton assignments.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for the title compound. The prediction is based on the analysis of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, and the known electronic effects of the N-tert-butoxycarbonyl (Boc) protecting group, which generally leads to a downfield shift of the pyrrole ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.40 | d | ~2.0 | 1H |
| H-4 | ~8.30 | d | ~2.0 | 1H |
| H-2 | ~7.75 | d | ~3.5 | 1H |
| H-3 | ~6.60 | d | ~3.5 | 1H |
| -C(CH₃)₃ | ~1.65 | s | - | 9H |
Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0.00 ppm. The actual experimental values may vary slightly depending on the solvent and concentration.
Experimental Protocols
A detailed methodology for the synthesis of the title compound and the subsequent acquisition of its ¹H NMR spectrum is provided below.
Synthesis of this compound
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF or DCM, add triethylamine (1.5 eq) or a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
¹H NMR Spectrum Acquisition
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or 500 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
Procedure:
-
Accurately weigh 5-10 mg of the purified this compound and dissolve it in the chosen deuterated solvent in a clean NMR tube.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters as listed above.
-
Acquire the ¹H NMR spectrum.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal TMS standard.
-
Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Visualization of Molecular Structure and Proton Assignments
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound with the protons labeled for clear correlation with the data presented in the table.
Caption: Molecular structure of this compound.
Technical Guide: Mass Spectrometry Analysis of 1-Boc-5-bromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Boc-5-bromo-7-azaindole, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines expected quantitative mass spectrometry data, detailed experimental protocols for analysis, and a visual representation of the analytical workflow.
Quantitative Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of 1-Boc-5-bromo-7-azaindole. The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (corresponding to the 79Br and 81Br isotopes).
| Assignment | Predicted m/z | Description |
| [M+H]+ | 298.0/300.0 | Protonated molecular ion. |
| [M-C4H8+H]+ | 242.0/244.0 | Loss of isobutylene from the Boc group. |
| [M-Boc+H]+ | 198.0/200.0 | Loss of the entire Boc protecting group. |
| [C7H5N2]+ | 117.1 | 7-azaindole fragment after loss of Br and Boc group. |
Experimental Protocols
A detailed methodology for the analysis of 1-Boc-5-bromo-7-azaindole by Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol is based on established methods for similar heterocyclic compounds.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 1-Boc-5-bromo-7-azaindole in methanol. From this, prepare a working standard solution of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Matrix Samples (e.g., Plasma): For quantitative analysis in a biological matrix, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard. Vortex vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean vial for LC-MS analysis.
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan mode (m/z 100-500) for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis. For MRM, the transition of the precursor ion [M+H]+ to a characteristic product ion would be monitored.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the mass spectrometry analysis of 1-Boc-5-bromo-7-azaindole.
Caption: Experimental workflow for LC-MS analysis.
Navigating the Properties of a Key Pharmaceutical Intermediate: A Technical Guide to tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data on tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While quantitative solubility data remains limited in publicly accessible literature, this document compiles qualitative solubility information inferred from synthetic procedures and presents a comprehensive look at the biological significance of the core 1H-pyrrolo[2,3-b]pyridine scaffold, particularly its role as a modulator of key signaling pathways implicated in various diseases.
Physicochemical Properties and Solubility Profile
Qualitative Solubility Insights:
Synthesis and purification protocols for related N-Boc protected bromo-azaindoles frequently employ solvent systems such as ethyl acetate and hexane for chromatography. This suggests that this compound possesses at least moderate solubility in these common organic solvents. For instance, a patent describing the synthesis of a similar compound details purification by chromatography using a gradient of ethyl acetate in hexane.[1] Another synthetic protocol for a related compound involves extraction with ethyl acetate, further indicating its solubility in this solvent.[2]
Summary of Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3] |
| Molecular Weight | 297.15 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Predicted Boiling Point | 361.8 ± 45.0 °C | [3] |
| Predicted Density | 1.46 ± 0.1 g/cm³ | [3] |
Biological Significance and Associated Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in drug discovery, frequently appearing in molecules designed to inhibit protein kinases. Derivatives of this core structure have been extensively investigated for their therapeutic potential in oncology and inflammatory diseases. While studies specifically on this compound are not prominent, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been shown to modulate several critical signaling pathways.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Derivatives of 1H-pyrrolo[2,3-b]pyridine are potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a hinge-binding motif, effectively blocking the ATP-binding site of the FGFR kinase domain and thereby inhibiting downstream signaling.[4]
Janus Kinase (JAK) - STAT Signaling Pathway
The 1H-pyrrolo[2,3-b]pyridine core is also found in inhibitors of Janus kinases (JAKs), particularly JAK3.[6][7] The JAK-STAT signaling pathway is critical for cytokine signaling and is heavily involved in the regulation of the immune system. Dysregulation of this pathway can lead to autoimmune diseases and cancer. By inhibiting JAKs, 1H-pyrrolo[2,3-b]pyridine derivatives can modulate immune responses, making them attractive candidates for the treatment of inflammatory conditions.
Phosphodiesterase 4B (PDE4B) Signaling
More recently, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B).[8][9][10] PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in inflammation. By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This mechanism makes PDE4B inhibitors promising for the treatment of inflammatory and autoimmune diseases.[10]
Experimental Protocols: A Representative Synthesis
While a specific protocol for this compound is not detailed in the searched literature, the following is a representative experimental workflow for the synthesis of a structurally related N-Boc protected bromo-azaindole, which illustrates the general procedures and solvents that would likely be involved.
Synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: [1]
This workflow describes a multi-step synthesis that would be typical for this class of compounds.
Detailed Steps (Illustrative):
-
Boc Protection: To a solution of the starting 7-azaindole derivative in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is then subjected to an aqueous workup, often involving washing with a mild acid (e.g., dilute HCl) and brine. The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexane to afford the pure N-Boc protected azaindole.
Conclusion
This compound is a valuable building block in medicinal chemistry. While specific quantitative data on its solubility is sparse, qualitative information suggests its solubility in common organic solvents like ethyl acetate and hexane. The true significance of this compound lies in its core 1H-pyrrolo[2,3-b]pyridine scaffold, which is a key component in the development of inhibitors for several important signaling pathways, including those mediated by FGFR, JAKs, and PDE4B. Further research into the specific properties and applications of this particular derivative is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 3. 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER | 928653-80-9 [chemicalbook.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-bromo-7-azaindole derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical research, particularly as kinase inhibitors. Understanding the stability profile of these molecules is critical for ensuring their quality, efficacy, and safety throughout the drug development lifecycle. This document outlines potential degradation pathways, provides detailed experimental protocols for stability-indicating studies, and summarizes key data for informed decision-making.
Introduction to the Stability of 5-Bromo-7-Azaindole Derivatives
5-Bromo-7-azaindole serves as a crucial building block in the synthesis of various bioactive molecules, including kinase inhibitors that target signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The inherent reactivity of the azaindole core, coupled with the presence of a bromine substituent, makes these derivatives susceptible to degradation under various environmental conditions. Factors such as temperature, humidity, light, and pH can significantly impact their chemical integrity.
Stability studies are therefore essential to identify potential degradation products, elucidate degradation pathways, and establish appropriate storage conditions and retest periods or shelf lives. This guide is based on established principles from the International Council for Harmonisation (ICH) guidelines on stability testing.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity of 5-bromo-7-azaindole and its derivatives. While specific conditions may vary depending on the exact derivative and its formulation, the following general guidelines are recommended based on available safety data sheets and supplier information.
For Solid Compounds (Neat):
-
Temperature: Store in a cool, dry place. Room temperature is often acceptable, though some suppliers recommend refrigeration at 0-8°C.[1]
-
Light: Protect from light.[2]
-
Atmosphere: Store in a well-ventilated area in a tightly sealed container to protect from moisture.[2][3]
For Solutions:
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.
-
Temperature: For long-term storage, aliquoted stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[4]
Potential Degradation Pathways
Based on forced degradation studies of structurally related kinase inhibitors and the known chemistry of indole and azaindole compounds, 5-bromo-7-azaindole derivatives are likely susceptible to the following degradation pathways:
-
Hydrolysis: The amide or other hydrolyzable functional groups that are often present in derivatives can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The electron-rich pyrrole ring of the azaindole nucleus is a potential site for oxidation.[5] This can lead to the formation of N-oxides or hydroxylated species.[6]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. The 7-azaindole core itself has known photophysical properties that can lead to degradation.
-
Thermal Degradation: High temperatures can accelerate degradation reactions, leading to the formation of various impurities.
Quantitative Stability Data
While specific long-term stability data for a wide range of 5-bromo-7-azaindole derivatives is not extensively available in public literature, forced degradation studies on structurally similar kinase inhibitors provide valuable insights. The following table summarizes representative data from a forced degradation study on Axitinib, a kinase inhibitor containing an indole core, which can serve as a proxy for what might be expected for 7-azaindole derivatives.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Representative) |
| Acid Hydrolysis | 0.5N, 1.0N, 2.0N HCl | 6 hours | 60°C | 17.1% |
| Alkali Hydrolysis | 0.5N, 1.0N, 2.0N NaOH | 6 hours | 60°C | 17.8% |
| Oxidative Degradation | 30% H₂O₂ | 6 hours | Room Temp. | 16.6% |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | 18.4% |
| Photolytic Degradation | Sunlight | 4 days | Ambient | 18.8% |
Data is representative and adapted from forced degradation studies on Axitinib.[7][8] The extent of degradation will vary depending on the specific 5-bromo-7-azaindole derivative.
Experimental Protocols
To assess the stability of 5-bromo-7-azaindole derivatives, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated. This is followed by forced degradation studies to identify potential degradation products and demonstrate the method's specificity.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for the analysis of 5-bromo-7-azaindole derivatives.
Example HPLC Method Parameters:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile or Methanol
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method should be optimized to achieve adequate separation of the main peak from any impurity peaks.
Forced Degradation Studies Protocol
Forced degradation studies are conducted to intentionally degrade the sample under more severe conditions than accelerated stability testing.[9]
General Procedure:
-
Prepare a stock solution of the 5-bromo-7-azaindole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 60°C for a specified period (e.g., 2-8 hours). After the stress period, cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and heat at 60°C for a specified period. After the stress period, cool the solution to room temperature and neutralize with an appropriate amount of 1N HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified period (e.g., 2-24 hours).
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80-105°C) for a specified period (e.g., 24-48 hours). Also, reflux the stock solution at 60°C for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase and analyze by the validated stability-indicating HPLC method.
-
Analyze a non-stressed sample as a control.
-
Calculate the percentage of degradation and identify the retention times of the degradation products.
Visualizations
Signaling Pathway
Many 7-azaindole derivatives are developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of a 5-bromo-7-azaindole derivative.
Conclusion
The stability and appropriate storage of 5-bromo-7-azaindole derivatives are critical considerations for their successful development as therapeutic agents. This guide has provided an overview of recommended storage conditions, potential degradation pathways, and detailed protocols for conducting stability-indicating studies in line with regulatory expectations. By understanding and proactively addressing the stability challenges associated with this important class of compounds, researchers and drug development professionals can ensure the quality and reliability of their findings and ultimately contribute to the development of safe and effective medicines.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of novel compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold. This versatile nitrogen-containing heterocyclic system, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. This document details the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their potential as kinase inhibitors for therapeutic applications.
Introduction to 1H-Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has garnered significant attention in drug discovery. Its unique electronic properties and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Derivatives of this scaffold have been investigated for a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases. A primary focus of recent research has been the development of potent and selective kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in disease.
Synthetic Strategies
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. A common strategy employs cross-coupling reactions to introduce aryl or other substituents at various positions of the core structure. For instance, a chemoselective Suzuki-Miyaura cross-coupling can be utilized to functionalize the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C4 position. The protection of the pyrrole nitrogen, often with a trimethylsilylethoxymethyl (SEM) group, is a critical step to ensure the success of these transformations.[1]
Another synthetic approach involves the reaction of a starting material like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes to yield intermediate compounds, which are then reduced to the final products.[2][3] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Biological Activities and Therapeutic Targets
Novel 1H-pyrrolo[2,3-b]pyridine compounds have demonstrated potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following sections summarize the key findings for several important kinase targets.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a known driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[2][4] Notably, compound 4h from one study exhibited significant inhibitory activity against FGFR1, 2, and 3 with IC50 values in the low nanomolar range.[2][3][4] This compound also demonstrated the ability to inhibit breast cancer cell proliferation, induce apoptosis, and inhibit cell migration and invasion in vitro.[2][4]
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors
Cdc7 kinase is an emerging target for cancer therapy due to its critical role in the initiation of DNA replication. Researchers have developed 1H-pyrrolo[2,3-b]pyridine derivatives as potent ATP-mimetic inhibitors of Cdc7. One of the most potent compounds identified, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42) , displayed an IC50 value of 7 nM against Cdc7 kinase.
TRAF2- and NCK-Interacting Kinase (TNIK) Inhibitors
TNIK is involved in signaling pathways that are crucial for the development of colorectal cancer. Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been designed and synthesized, with some exhibiting potent TNIK inhibition with IC50 values below 1 nM.[5][6] These compounds also showed concentration-dependent inhibition of IL-2 secretion, suggesting potential applications as immunomodulatory agents.[5][6] A three-dimensional quantitative structure-activity relationship (3D-QSAR) study has been conducted on a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, providing insights for the design of more potent compounds.[7][8]
Phosphodiesterase 4B (PDE4B) Inhibitors
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as selective and potent inhibitors of PDE4B, a target for central nervous system (CNS) diseases.[9] Compound 11h from this series showed preferential inhibition of PDE4B and significantly inhibited TNF-α release from macrophages.[9]
Cyclin-Dependent Kinase 8 (CDK8) Inhibitors
CDK8 is a key colorectal oncogene, and its inhibition is a promising strategy for colorectal cancer treatment. A novel 1H-pyrrolo[2,a]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[10][11] This compound significantly inhibited tumor growth in in vivo xenograft models of colorectal cancer by targeting CDK8 and downregulating the WNT/β-catenin signaling pathway.[11]
Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM kinase plays a critical role in maintaining genomic stability and is a promising antitumor target. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been rationally designed as highly selective ATM inhibitors.[12] Compound 25a emerged as a lead candidate with excellent kinase selectivity and oral bioavailability in mice.[12] In combination with irinotecan, it demonstrated synergistic antitumor efficacy in xenograft models.[12]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine compounds against their respective kinase targets and in cellular assays.
| Table 1: FGFR Inhibitory Activity | ||||
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712[2][3][4] |
| Table 2: Cdc7 Kinase Inhibitory Activity | |
| Compound | Cdc7 IC50 (nM) |
| 1 | >10000 |
| 42 | 7 |
| Table 3: TNIK Inhibitory Activity | |
| Compound Series | TNIK IC50 Range |
| Various | < 1 nM to > 10 µM[5][6][7][8] |
| Table 4: PDE4B Inhibitory Activity | ||
| Compound | PDE4B IC50 (µM) | Selectivity vs PDE4D |
| 7 | 0.48 | - |
| 11h | 0.14 | 6-fold[9] |
| Table 5: CDK8 Inhibitory Activity | |
| Compound | CDK8 IC50 (nM) |
| H1 | 35.2 |
| 22 | 48.6[10] |
| Table 6: ATM Kinase Inhibitory Activity | |
| Compound | ATM IC50 (nM) |
| 25a | 0.89[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel 1H-pyrrolo[2,3-b]pyridine compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of compounds against a specific kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human kinase (e.g., FGFR1, Cdc7, TNIK, PDE4B, CDK8, ATM)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, substrate, and ATP at 2x the final desired concentration.
-
Add 2.5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add 5 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of diluted kinase enzyme to each well. For blank wells, add kinase buffer without the enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the existing medium and replace it with 100 µL of medium containing different concentrations of the test compound or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of a lead compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Calipers
-
Anesthesia
Procedure:
-
Culture the selected human cancer cells to the required number.
-
Harvest the cells and resuspend them in a serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Visualizations
The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the discovery of 1H-pyrrolo[2,3-b]pyridine compounds.
Caption: FGFR Signaling Pathway and Inhibition.
Caption: Drug Discovery Experimental Workflow.
Caption: Structure-Activity Relationship Logic.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The 7-Azaindole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole nucleus, a heterocyclic aromatic compound, has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural and electronic properties make it a versatile scaffold for designing potent and selective inhibitors of various biological targets, most notably protein kinases. This technical guide provides a comprehensive overview of the 7-azaindole core, including its synthesis, biological significance, and applications in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.
Introduction to the 7-Azaindole Scaffold
7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is an isostere of indole where a nitrogen atom replaces the carbon atom at position 7 of the benzene ring.[1] This substitution significantly alters the molecule's electronic distribution, hydrogen bonding capabilities, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties compared to its indole counterpart.[1] The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the pyrrole nitrogen can act as a hydrogen bond donor, allowing for bidentate interactions with protein targets.[2][3] This dual hydrogen bonding capacity is a key feature that contributes to its prevalence in kinase inhibitor design, as it mimics the hinge-binding motif of ATP.[2][3]
The 7-Azaindole Core in U.S. FDA-Approved Drugs
The versatility and favorable properties of the 7-azaindole scaffold are underscored by its presence in several U.S. FDA-approved drugs. These drugs target a range of diseases, from cancer to viral infections, highlighting the broad applicability of this privileged structure.
-
Vemurafenib (Zelboraf®): An inhibitor of the B-RAF V600E mutated protein kinase, approved for the treatment of late-stage melanoma.[2][3]
-
Venetoclax (Venclexta®): A B-cell lymphoma-2 (Bcl-2) inhibitor used to treat certain types of leukemia and lymphoma.[1]
-
Pexidartinib (Turalio®): A colony-stimulating factor 1 receptor (CSF-1R) inhibitor for the treatment of tenosynovial giant cell tumor.[4]
-
Fostemsavir (Rukobia®): An HIV-1 attachment inhibitor, where the 7-azaindole moiety is part of a complex structure that ultimately prevents viral entry into host cells.[5]
Quantitative Biological Activity of 7-Azaindole Derivatives
The potency of 7-azaindole-based drugs is demonstrated by their low half-maximal inhibitory concentrations (IC50) against their respective targets. The following tables summarize the in vitro activity of key 7-azaindole-containing drugs.
Table 1: Kinase Inhibitory Activity of Vemurafenib
| Target | IC50 (nM) | Cell Line/Assay Condition |
| B-RAF V600E | 13 - 31 | Cell-free assay |
| C-RAF | 6.7 - 48 | Cell-free assay |
| Wild-type B-RAF | 100 - 160 | Cell-free assay |
| SRMS | 18 | Cell-free assay |
| ACK1 | 19 | Cell-free assay |
| FGR | 63 | Cell-free assay |
| BRAF V600E mutant cell lines | 20 - 1000 | Various melanoma cell lines (e.g., A375, MALME-3M) |
Data sourced from multiple studies.[2][6][7][8][9]
Table 2: Inhibitory Activity of Venetoclax
| Target/Cell Line | IC50 (µM) | Assay Condition |
| Bcl-2 | <0.00001 (Ki) | Cell-free assay |
| T-cell acute lymphoblastic leukemia cells | 0.2 - 10 | Cell viability assay (48h) |
| HL-60 (AML) | 4.06 | Cell viability assay (48h) |
| KG-1 (AML) | >32 | Cell viability assay (48h) |
| OCI-AML3 (AML) | >1 | Cell viability assay |
| THP-1 (AML) | >1 | Cell viability assay |
Data sourced from multiple studies.[10][11][12][13]
Table 3: Kinase Inhibitory Activity of Pexidartinib
| Target | IC50 (nM) | Cell Line/Assay Condition |
| CSF-1R | 20 | Cell-free assay |
| c-Kit | 10 | Cell-free assay |
| FLT3 | 160 | Cell-free assay |
| KDR (VEGFR2) | 350 | Cell-free assay |
| FLT1 (VEGFR1) | 880 | Cell-free assay |
| NTRK3 (TRKC) | 890 | Cell-free assay |
Data sourced from multiple studies.[14][15][16][17]
Key Signaling Pathways Modulated by 7-Azaindole Drugs
The therapeutic effects of 7-azaindole-based drugs stem from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.
MAPK/ERK Signaling Pathway (Target of Vemurafenib)
Vemurafenib targets the mutated B-RAF kinase, a key component of the MAPK/ERK signaling pathway.[18] Constitutive activation of this pathway due to B-RAF mutations drives uncontrolled cell growth in melanoma.[18] Vemurafenib inhibits the mutated kinase, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[18]
Bcl-2 Mediated Apoptosis Pathway (Target of Venetoclax)
Venetoclax is a selective inhibitor of Bcl-2, an anti-apoptotic protein.[1] Overexpression of Bcl-2 allows cancer cells to evade apoptosis. Venetoclax binds to Bcl-2, releasing pro-apoptotic proteins (like Bax and Bak), which then induce mitochondrial outer membrane permeabilization, leading to caspase activation and programmed cell death.[19]
CSF-1R Signaling Pathway (Target of Pexidartinib)
Pexidartinib inhibits the colony-stimulating factor 1 receptor (CSF-1R), which is crucial for the survival, proliferation, and differentiation of macrophages.[20] In tenosynovial giant cell tumors, the tumor cells produce CSF-1, which recruits CSF-1R-expressing cells of the macrophage lineage that contribute to tumor growth.[20] By blocking this signaling, pexidartinib reduces the number of tumor-associated macrophages.[20]
Experimental Protocols
General Synthesis of the 7-Azaindole Core
Several synthetic routes to the 7-azaindole scaffold have been developed. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
a) Bartoli Indole Synthesis (Conceptual Workflow)
The Bartoli indole synthesis is a common method for preparing 7-substituted indoles and can be adapted for 7-azaindoles.
Protocol Outline:
-
Starting Material: A substituted 2-nitropyridine.
-
Reaction: The nitropyridine is reacted with an excess of a vinyl Grignard reagent in an ethereal solvent (e.g., THF) at low temperature.
-
Work-up: The reaction is quenched with an aqueous solution.
-
Cyclization: The resulting intermediate is subjected to reductive cyclization conditions, often using a reducing agent like sodium dithionite or catalytic hydrogenation, to form the 7-azaindole ring.
-
Purification: The final product is purified by column chromatography or recrystallization.
b) Sonogashira Coupling followed by Cyclization
This method is highly versatile for introducing substituents at the 2- and 3-positions of the 7-azaindole core.
Protocol Outline:
-
Starting Materials: A 2-amino-3-halopyridine and a terminal alkyne.
-
Sonogashira Coupling: The two starting materials are coupled in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).
-
Cyclization: The resulting 2-amino-3-alkynylpyridine intermediate is then cyclized, often under basic conditions (e.g., using potassium tert-butoxide) or with a transition metal catalyst, to afford the 7-azaindole derivative.
-
Purification: The product is purified using standard techniques.
In Vitro Biological Assays
a) Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents: Purified recombinant kinase, substrate peptide or protein, ATP, and the test compound (7-azaindole derivative).
-
Reaction Setup: The kinase, substrate, and test compound are pre-incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent assay: Using an ATP detection reagent that measures the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
b) Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on the proliferation and viability of cultured cells.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[21][22]
-
Compound Treatment: The cells are treated with various concentrations of the 7-azaindole derivative for a specified duration (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[21][22]
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[21][22]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[21]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.
Conclusion
The 7-azaindole core has firmly established itself as a privileged scaffold in medicinal chemistry. Its ability to form key interactions with biological targets, coupled with its favorable physicochemical properties, has led to the successful development of several important drugs. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 7-azaindole derivatives will undoubtedly pave the way for the discovery of new and improved therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of this remarkable chemical entity.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Venetoclax | ABT-199 | Bcl-2 inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Gatekeeper of Pyrrolopyridine Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrrolopyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, often necessitates a strategic approach to manage reactive functional groups.[1][2] Among the arsenal of protective group strategies, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and widely employed tool for the temporary masking of amine functionalities. Its predictable stability and the mild conditions required for its removal make it an invaluable asset in the construction of complex pyrrolopyridine scaffolds.[3][4] This technical guide provides a comprehensive overview of the role of the Boc protecting group in pyrrolopyridine synthesis, detailing its application in key synthetic transformations, providing experimental protocols, and presenting quantitative data for comparative analysis.
The Strategic Importance of Boc Protection
The primary role of the Boc protecting group in pyrrolopyridine synthesis is to prevent unwanted side reactions involving the nitrogen atom of the pyrrole ring or an amino substituent on the pyridine ring. The high reactivity of these amino groups can lead to undesired outcomes such as acylation, alkylation, or interference with metal-catalyzed cross-coupling reactions.[3] The Boc group effectively "shields" the amine, rendering it inert to a variety of reaction conditions, thereby directing the synthetic pathway towards the desired product.[3]
Key advantages of using the Boc protecting group include:
-
Stability: It is stable to a wide range of non-acidic reagents and reaction conditions.
-
Mild Deprotection: The Boc group is readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which is a process that typically does not affect other functional groups.[3][4][5]
-
High Selectivity: Boc anhydride ((Boc)₂O) is a highly selective reagent for the protection of amines.[4]
Application in Key Synthetic Transformations
The Boc protecting group is instrumental in several key reactions used to build and functionalize the pyrrolopyridine core.
Suzuki-Miyaura Coupling
In the palladium-catalyzed Suzuki-Miyaura coupling, which forms carbon-carbon bonds, a Boc-protected pyrrolopyridine intermediate can be crucial. Protecting the pyrrole nitrogen prevents interference with the catalytic cycle and can improve the yield and purity of the desired biaryl product.[6][7] While the Boc group is generally stable under these conditions, in some instances, partial deprotection can occur.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. When synthesizing amino-substituted pyrrolopyridines, protecting the pyrrole nitrogen with a Boc group can be essential to prevent self-coupling or other side reactions, thereby ensuring the desired amination on the pyridine ring.[1][2][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of the Boc protecting group in pyrrolopyridine synthesis.
Table 1: Boc Protection of Aminopyridines
| Starting Material | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 2 | 80-90 | [9][10] |
| Aminopyridine | (Boc)₂O, DMAP | Dichloromethane | 0.5 | - | [6] |
Table 2: Suzuki-Miyaura Coupling of Boc-Protected Pyrrolopyridines
| Boc-Protected Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boc-protected-2-pyrroleboronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80 | 12 | 84 | [11] |
| Boc-protected-2-pyrroleboronic acid | 5-Bromo-1H-indazole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80 | 12 | 50 | [11] |
Table 3: Boc Deprotection of Pyrrolopyridines
| Boc-Protected Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Boc-protected imidazole/pyrrole dimers | 4 M HCl in dioxane | Dioxane | - | - | [12] |
| Boc-protected thiazole/pyrrole dimers | Dichloromethane-trifluoroacetic acid-water (50:47.5:2.5 v/v) | Dichloromethane | - | - | [12] |
| Boc-protected amine | 20% TFA in DCM | Dichloromethane | 2.5 | - | [13] |
| Boc-Gly-HMBA-CPG | 4 M HCl/dioxane | Dioxane | 2 x 30 min | - | [14] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Aminopyrrolopyridine
-
Dissolution: Dissolve the aminopyrrolopyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution. Alternatively, a base such as triethylamine (TEA) can be used.[6][10]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the N-Boc-protected pyrrolopyridine.[6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Boc-Protected Pyrrolopyridine
-
Inert Atmosphere: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the Boc-protected bromopyrrolopyridine (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Protocol 3: General Procedure for Boc Deprotection using Acidic Conditions
-
Dissolution: Dissolve the Boc-protected pyrrolopyridine in an organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common reagents include a solution of HCl in dioxane (e.g., 4 M) or trifluoroacetic acid (TFA), often used as a mixture with DCM (e.g., 20-50% TFA in DCM).[3][13][14]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The product is often obtained as an amine salt. To obtain the free amine, the residue can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
-
Isolation: Dry the organic extracts, filter, and concentrate to yield the deprotected pyrrolopyridine.[3]
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of synthetic strategies employing the Boc protecting group in the construction of pyrrolopyridine derivatives.
Caption: General synthetic workflow for pyrrolopyridine functionalization.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc protecting group is a cornerstone in the synthesis of pyrrolopyridines, enabling chemists to navigate complex synthetic pathways with precision and efficiency. Its reliability, ease of use, and compatibility with a broad range of reactions make it an indispensable tool for researchers in drug discovery and development. A thorough understanding of its application, as detailed in this guide, is essential for the successful construction of novel pyrrolopyridine-based molecules with potential therapeutic applications.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 10. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol for Suzuki Coupling of 1-Boc-5-bromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This protocol details the application of the Suzuki coupling for the arylation of 1-Boc-5-bromo-7-azaindole, a versatile building block in medicinal chemistry due to the prevalence of the 7-azaindole scaffold in biologically active molecules.[4][5] The presence of the Boc protecting group on the indole nitrogen can prevent side reactions and improve reaction outcomes.[6] This document provides a detailed experimental procedure, a summary of representative reaction conditions, and expected outcomes based on analogous reactions reported in the literature.
Reaction Principle
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide or triflate in the presence of a base.[7] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of various bromo-aza-indoles and related heterocyclic substrates with different arylboronic acids. This data provides a reference for expected outcomes when applying the protocol to 1-Boc-5-bromo-7-azaindole.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | High | [8] |
| 2 | 3-Iodo-6-chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (5) / SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 85 | [4] |
| 3 | 4-Chloro-7-azaindole | Various arylboronic acids | Not specified | Not specified | Not specified | Not specified | Good | [9] |
| 4 | 5-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | Good to Excellent | [1] |
| 5 | Chloroindoles/azaindoles | Various arylboronic acids | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | [10] |
| 6 | 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles (5) | K₃PO₄ | Water | 40 | Not specified | [11] |
Note: "P1" refers to a specific precatalyst mentioned in the cited literature. Yields are as reported in the respective publications and may vary based on the specific boronic acid used.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of 1-Boc-5-bromo-7-azaindole with a generic arylboronic acid. Optimization may be required for specific substrates.[12][13][14]
Materials:
-
1-Boc-5-bromo-7-azaindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Buchwald precatalyst, 1-5 mol%)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DME, or toluene/ethanol)[4][6]
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-Boc-5-bromo-7-azaindole (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[6] If using microwave irradiation, set the appropriate temperature and time.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-5-aryl-7-azaindole.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-7-azaindole. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, and its functionalization via cross-coupling reactions is a cornerstone of modern medicinal chemistry. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 5-position of the 7-azaindole core.
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds. The ability to selectively functionalize this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the derivatization of 5-bromo-7-azaindole, allowing for the introduction of a diverse array of substituents.
These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The key steps of this cycle are oxidative addition of the aryl bromide to the palladium(0) center, followed by transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. Specific details for each reaction type are provided in the subsequent sections.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-7-azaindoles
The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between 5-bromo-7-azaindole and various aryl or heteroaryl boronic acids or their esters.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99[1][2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | 2 | ~70-90[3] |
| 3 | 2-Furanylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 91-99[1][2] |
| 4 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 18 | 75-85 |
Yields are based on analogous heteroaryl bromide couplings and may require optimization for 5-bromo-7-azaindole.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-7-azaindole
-
Aryl boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane and Water (4:1)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-7-azaindole (1.0 mmol), the aryl boronic acid (1.5 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol).
-
Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed 4:1 dioxane/water (5 mL) via syringe.
-
Stir the mixture vigorously and heat to 60°C in a preheated oil bath.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 5-8 hours).[1][2]
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-7-azaindole.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-7-azaindoles
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling 5-bromo-7-azaindole with a wide range of primary and secondary amines. For unprotected halo-7-azaindoles, specific conditions are often required to prevent side reactions with the N-H of the pyrrole ring.[4][5][6]
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | P1 Precatalyst (1) | L1 (1) | LiHMDS (1.2) | THF | RT | 12-24 | >95[5] |
| 2 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 80-90[7] |
| 3 | Benzylamine | BrettPhos Precatalyst (2) | - | LiHMDS (2.4) | THF | RT | 12-24 | >95[5] |
| 4 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.1) | Toluene | 100 | 24 | ~80-90[8] |
P1 Precatalyst and L1 (a biarylphosphine ligand) are specialized reagents often used for challenging substrates.[5] Yields are based on couplings with various halo-7-azaindoles.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
5-Bromo-7-azaindole
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos G3, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 equiv, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add the palladium precatalyst (0.02 mmol) to an oven-dried Schlenk tube.
-
Add 5-bromo-7-azaindole (1.0 mmol) and a stir bar.
-
Outside the glovebox, seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Add LiHMDS solution (2.4 mL, 2.4 mmol) dropwise at room temperature.[5]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 12-24 hours).[5]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyl-7-azaindoles
The Sonogashira coupling provides a powerful method for installing alkyne functionalities, which are versatile handles for further synthetic transformations. This reaction typically employs a dual palladium and copper catalytic system.[9][10][11]
Data Presentation: Sonogashira Coupling Conditions and Yields
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | ~93[9] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85[9] |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt (2) | DMF | 60 | 5 | 80-90 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | i-Pr₂NH (7) | THF | RT | 3 | ~89[10] |
Yields are based on couplings with 5-bromoindole and may require optimization for 5-bromo-7-azaindole.
Experimental Protocol: Sonogashira Coupling
Materials:
-
5-Bromo-7-azaindole
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-7-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.[9]
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynyl-7-azaindole.
Heck Reaction: Synthesis of 5-Vinyl-7-azaindoles
The Heck reaction allows for the arylation of alkenes, providing access to 5-vinyl-7-azaindoles. Microwave-assisted protocols can significantly reduce reaction times.[12][13][14]
Data Presentation: Heck Reaction Conditions and Yields
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95[13] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97[13] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
| 4 | Ethylene | Pd(PPh₃)₄ | - | Et₃N | Pyridine | 100 | 24 h | Good |
Yields are based on couplings with 5-bromoindole and may require optimization for 5-bromo-7-azaindole. MW = Microwave irradiation.
Experimental Protocol: Microwave-Assisted Heck Reaction
Materials:
-
5-Bromo-7-azaindole
-
Styrene (1.5 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)
-
SPhos (15 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equiv)
-
Acetonitrile and Water (1:1)
-
Microwave reaction vial and microwave reactor
Procedure:
-
To a microwave reaction vial, add 5-bromo-7-azaindole (0.1 mmol), sodium carbonate (0.4 mmol), Na₂PdCl₄ (0.005 mmol), and SPhos (0.015 mmol).[13]
-
Purge the vial with argon or nitrogen for 5 minutes.
-
Add the 1:1 acetonitrile/water solvent mixture (1 mL), followed by styrene (0.15 mmol).
-
Seal the vial securely and place it in the microwave reactor.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the 5-vinyl-7-azaindole.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors utilizing tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate as a key starting material. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binder in the ATP-binding site of various kinases.[1][2] The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, enabling the development of potent and selective kinase inhibitors.[3]
Introduction to the 7-Azaindole Scaffold
The 7-azaindole core is a bioisostere of purine and has been successfully employed in the design of numerous kinase inhibitors.[3] Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of ATP.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen enhances solubility in organic solvents and can be readily removed under acidic conditions. This allows for further functionalization at this position if desired.
Key kinase targets for inhibitors derived from the 7-azaindole scaffold include Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase, both of which are implicated in oncology.[4] CDK9, as part of the positive transcription elongation factor b (P-TEFb), plays a critical role in transcriptional regulation and is a target in various cancers.[5][6] Haspin kinase is essential for proper chromosome alignment during mitosis, and its inhibition presents a novel anti-mitotic therapeutic strategy.[7][8]
Synthetic Approach
The primary synthetic strategies for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10]
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of kinase inhibitors from the specified starting material is depicted below.
References
- 1. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
Application of 5-Bromo-7-Azaindole in the Synthesis of Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-azaindole is a versatile heterocyclic building block of significant interest in medicinal chemistry, primarily for its role as a key precursor in the synthesis of potent kinase inhibitors. The 7-azaindole scaffold is considered a "privileged structure" as it can mimic the purine core of ATP, enabling compounds containing this motif to bind to the ATP-binding site of various kinases. The bromine atom at the 5-position provides a convenient chemical handle for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the synthesis of libraries of compounds with modified potency, selectivity, and pharmacokinetic properties.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, involved in processes such as immunity, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets. The 7-azaindole core has been successfully incorporated into potent JAK inhibitors, and 5-bromo-7-azaindole serves as a valuable starting material for the development of novel and selective JAK inhibitors.
Data Presentation
The 7-azaindole scaffold has been utilized to develop inhibitors targeting the JAK family of kinases. The ability to functionalize the 5-position of the 7-azaindole core, starting from 5-bromo-7-azaindole, allows for the exploration of the structure-activity relationship (SAR) to enhance potency and selectivity. Below is a summary of the inhibitory activity of a representative C-3 aryl-7-azaindole derivative against JAK2.
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | JAK2 | 260 |
Table 1: In vitro inhibitory activity of a C-3 aryl-7-azaindole derivative (Compound 1) against JAK2.[1][2]
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.
Experimental Protocols
The synthesis of novel JAK inhibitors based on the 7-azaindole scaffold often involves the strategic functionalization of 5-bromo-7-azaindole. A common and powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl or heteroaryl moieties at the 5-position.
General Experimental Workflow for Synthesis of Disubstituted 7-Azaindole Derivatives
A general strategy to access diversely substituted 7-azaindoles for screening as JAK inhibitors involves sequential functionalization at the C-3 and C-5 positions of the 7-azaindole core, starting from 5-bromo-7-azaindole.
Representative Protocol for Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-7-azaindole with an arylboronic acid. This reaction is a key step in the synthesis of a wide range of 5-aryl-7-azaindole derivatives for evaluation as JAK inhibitors.
Materials:
-
5-Bromo-7-azaindole
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-7-azaindole (1.0 mmol, 1.0 eq).
-
Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq).
-
Add the base, potassium carbonate (2.0-3.0 mmol, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
The flask is sealed with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Under the inert atmosphere, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL). The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-7-azaindole derivative.
-
Conclusion
5-Bromo-7-azaindole is a valuable and versatile starting material in the synthesis of novel JAK inhibitors. Its utility stems from the privileged nature of the 7-azaindole scaffold in binding to the ATP pocket of kinases and the ease of functionalization at the 5-position via modern cross-coupling methodologies. The protocols and data presented herein provide a foundation for researchers and drug development professionals to design and synthesize new generations of targeted JAK inhibitors for the treatment of a variety of diseases.
References
Application Notes and Protocols: Synthesis of Novel PDE4B Inhibitors from 1-Boc-5-bromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4B (PDE4B) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily responsible for the hydrolysis of cAMP to its inactive form, 5'-AMP.[1] Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.[2] Consequently, selective PDE4B inhibitors are promising therapeutic agents for treating a range of immune-inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2]
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[3] Its unique properties, including enhanced solubility and bioavailability, have led to its incorporation into numerous clinically evaluated drug candidates.[3] This document provides detailed protocols for the synthesis of novel PDE4B inhibitors utilizing 1-Boc-5-bromo-7-azaindole as a key starting material. The synthetic strategy focuses on the versatile Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl and heteroaryl moieties at the 5-position, a common feature in potent PDE4 inhibitors.[4]
Data Presentation
The inhibitory activities of a representative 7-azaindole-based PDE4B inhibitor, synthesized via the described methods, are summarized below. These values are typically determined through in vitro enzymatic and cell-based assays.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Representative Azaindole Inhibitor | PDE4B | Enzymatic Assay | 0.025 | Rolipram | 2.39[5] |
| Representative Azaindole Inhibitor | PDE4D | Enzymatic Assay | 1.5 | Rolipram | - |
| Representative Azaindole Inhibitor | TNF-α Release | Cell-Based Assay | 0.15 | Rolipram | - |
Note: The data presented is representative of potent 7-azaindole-based PDE4B inhibitors and serves as a benchmark for newly synthesized compounds.
Signaling and Synthetic Pathways
PDE4B Signaling Pathway
The following diagram illustrates the central role of PDE4B in the cAMP signaling cascade and the mechanism of its inhibition.
Caption: PDE4B signaling pathway and mechanism of inhibition.
Synthetic Pathway
The synthesis of 5-aryl-7-azaindole PDE4B inhibitors from 1-Boc-5-bromo-7-azaindole is achieved through a two-step process involving a Suzuki-Miyaura cross-coupling followed by Boc deprotection.
Caption: Synthetic route to 5-aryl-7-azaindole PDE4B inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-5-aryl-7-azaindole (Suzuki Coupling)
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Boc-5-bromo-7-azaindole with an appropriate arylboronic acid.
Materials:
-
1-Boc-5-bromo-7-azaindole
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)[4][6]
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)[4]
-
1,2-Dimethoxyethane (DME)
-
Water
-
Nitrogen or Argon gas
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 1-Boc-5-bromo-7-azaindole (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add degassed DME and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[4][6]
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-Boc-5-aryl-7-azaindole.
Protocol 2: Synthesis of 5-Aryl-7-azaindole (Boc Deprotection)
This protocol outlines the removal of the Boc protecting group to yield the final inhibitor.
Materials:
-
1-Boc-5-aryl-7-azaindole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1-Boc-5-aryl-7-azaindole in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final 5-aryl-7-azaindole product. Further purification by crystallization or chromatography may be performed if necessary.
Protocol 3: In Vitro PDE4B Enzymatic Assay
This protocol details a method to determine the IC50 value of a synthesized compound against the PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
Synthesized inhibitor compound
-
cAMP substrate
-
Assay buffer (e.g., 50 mM Tris, 6 mM MgCl₂, pH 7.5)[7]
-
DMSO
-
96-well microplate
-
Plate reader capable of measuring fluorescence or luminescence
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor compound in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Dispense Reagents: To the wells of a 96-well plate, add 25 µL of the diluted inhibitor or vehicle control.[8]
-
Add 25 µL of diluted PDE4B enzyme to each well. Include a "no enzyme" control for background correction.[8]
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the cAMP substrate to all wells.[8]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[7][8]
-
Stop and Detect: Terminate the reaction and measure the remaining cAMP concentration using a suitable detection method, such as a fluorescence polarization-based kit or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[7][8]
-
Data Analysis: Subtract the background values (no enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Protocol 4: Cell-Based cAMP Measurement Assay
This protocol measures the ability of the inhibitor to increase intracellular cAMP levels in a cellular context.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages)[1]
-
Synthesized inhibitor compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin (optional, to stimulate adenylyl cyclase)[1]
-
Cell lysis buffer
-
cAMP enzyme immunoassay (EIA) kit[1]
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized inhibitor for 30-60 minutes.[1]
-
Stimulation (Optional): Stimulate the cells with an adenylyl cyclase activator like forskolin (e.g., 10 µM) for 10-15 minutes to induce a robust cAMP signal.[1]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol provided with the cAMP EIA kit.[1]
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using the EIA kit as per the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP concentration to the total protein concentration of the cell lysate. Plot the normalized cAMP levels against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow from synthesis to biological evaluation of the novel PDE4B inhibitors.
Caption: Experimental workflow for PDE4B inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4B Inhibition: Exploring the Landscape of Chemistry Behind Specific PDE4B Inhibitors, Drug Design, and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of pharmaceuticals and functional materials. The protocol herein outlines the necessary reagents, reaction conditions, and purification methods for the successful synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridine derivatives.
Introduction
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that utilizes a palladium catalyst to form a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a key heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to functionalize this core structure, for instance by introducing amino substituents at the 5-position, is of significant interest for the generation of new chemical entities with potential therapeutic applications. The use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen prevents undesired side reactions at this position.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, which is typically generated in situ. The resulting palladium(II) species then coordinates to the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination from this complex, which yields the desired N-arylated amine product and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle. The choice of palladium source, ligand, base, and solvent is critical for the success and efficiency of the reaction.
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. The data presented is based on established literature for the amination of structurally similar N-protected bromo-7-azaindoles and related heteroaryl bromides. Actual yields may vary depending on the specific amine, reaction scale, and purity of reagents.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 12-24 | 85-95 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 8-16 | 80-90 |
| n-Butylamine | XPhos Pd G2 (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 12-24 | 75-85 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 6-12 | 90-98 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8-16 | 88-96 |
| N-Methylaniline | XPhos Pd G2 (2) | - | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 82-92 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination:
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide [NaOt-Bu])
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of Xantphos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.5 mmol of NaOt-Bu), followed by this compound (1.0 mmol), and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired 5-amino-1H-pyrrolo[2,3-b]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for the Functionalization of the 7-Azaindole C5 Position
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents.[1][2][3][4] Functionalization of this bicyclic heterocycle is crucial for modulating its physicochemical properties and biological activity. The C5 position, in particular, is a key site for modification in the development of various inhibitors and receptor ligands.[5] This document provides detailed application notes and experimental protocols for the chemical modification of the 7-azaindole C5 position, focusing on halogenation, nitration, and subsequent cross-coupling reactions.
C5-Halogenation of 7-Azaindole
Direct and selective halogenation of the 7-azaindole C5 position can be challenging due to the reactivity of other positions, particularly C3.[3] Often, multi-step procedures are employed to achieve the desired C5-halogenated product.
Bromination via a Multi-Step Sequence
A common strategy for obtaining 5-bromo-7-azaindole involves an indirect route starting from the parent 7-azaindole. This method proceeds through a tribrominated intermediate, followed by selective debromination.[3]
Experimental Protocol: Synthesis of 5-Bromo-7-azaindole [3]
-
Tribromination: To a solution of 7-azaindole (1.0 equiv) in a mixture of tert-butanol and water, add bromine (3.0 equiv) dropwise at room temperature. Stir the reaction mixture for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5,X-tribromo-7-azaindole.
-
Selective Debromination: Dissolve the crude tribromo-7-azaindole in acetic acid. Add activated zinc powder (excess) portion-wise while monitoring the reaction by TLC.
-
Final Purification: Once the desired 5-bromo-7-azaindole is the major product, filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-7-azaindole.
| Reaction Step | Reagents and Conditions | Product | Yield | Reference |
| Tribromination | 7-Azaindole, Br₂, t-BuOH/H₂O, rt | 3,5,X-Tribromo-7-azaindole | ~85% | [3] |
| Debromination | Tribromo-7-azaindole, Zn, Acetic Acid | 5-Bromo-7-azaindole | ~94% | [3] |
Iodination
Direct C5 iodination of 7-azaindole is not well-documented. However, general methods for indole iodination can be adapted. A potential route involves the use of N-iodosuccinimide (NIS) with a Lewis acid catalyst.
Experimental Protocol: C5-Iodination of N-protected 7-Azaindole (General Procedure)
-
Protection: Protect the nitrogen of 7-azaindole with a suitable protecting group (e.g., Boc, Ts) to prevent side reactions.
-
Iodination: Dissolve the N-protected 7-azaindole (1.0 equiv) in a suitable solvent such as dichloromethane. Add N-iodosuccinimide (NIS) (1.0-1.2 equiv). Cool the mixture to 0 °C and add a Lewis acid such as BF₃·Et₂O (1.0-2.0 equiv) dropwise.[5]
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Deprotection: Purify the crude product by column chromatography. Subsequently, deprotect the nitrogen to yield the 5-iodo-7-azaindole.
C5-Nitration of 7-Azaindole
Similar to halogenation, direct C5-nitration of 7-azaindole is challenging. Indirect methods, such as the construction of the azaindole ring from a pre-nitrated pyridine precursor, are commonly employed.[6][7]
Experimental Protocol: Synthesis of 5-Nitro-7-azaindole via Sonogashira Coupling and Cyclization [6][7]
This method involves the Sonogashira coupling of a substituted nitropyridine followed by a copper-catalyzed cyclization.
-
Sonogashira Coupling: To a solution of 2-amino-3-iodo-5-nitropyridine (1.0 equiv) and (trimethylsilyl)acetylene (1.2 equiv) in a mixture of THF and DMA, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 10 mol%). Add a base such as triethylamine (3.0 equiv) and stir the mixture at room temperature under an inert atmosphere until the starting material is consumed.
-
Cyclization: To the reaction mixture, add a copper catalyst (e.g., CuI, 20 mol%) and heat the reaction under microwave irradiation to effect cyclization to the 7-azaindole ring system.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Purify the crude product by column chromatography to obtain 5-nitro-7-azaindole.
| Starting Material | Key Reactions | Product | Reference |
| 2-Amino-3-iodo-5-nitropyridine | 1. Sonogashira Coupling with TMS-acetylene2. CuI-catalyzed cyclization (Microwave) | 5-Nitro-7-azaindole | [6][7] |
C5-Cross-Coupling Reactions
The 5-halo-7-azaindoles are versatile intermediates for introducing a wide range of substituents at the C5 position via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between 5-bromo-7-azaindole and various boronic acids or esters.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole
-
Reaction Setup: In a reaction vessel, combine 5-bromo-7-azaindole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).[8][9]
-
Solvent and Reaction Conditions: Add a suitable solvent system, for example, a mixture of dimethoxyethane and water.[8] Degas the mixture and heat it to 80-100 °C under an inert atmosphere until the reaction is complete. Microwave irradiation can significantly shorten reaction times.[1]
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-7-azaindole.
| Catalyst | Base | Solvent | Temperature | Product Yield | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | Good | [8] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 °C (Microwave) | Good to Excellent | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C5 position, typically starting from 5-iodo-7-azaindole.
Experimental Protocol: Sonogashira Coupling of 5-Iodo-7-azaindole [10][11]
-
Reaction Setup: Combine 5-iodo-7-azaindole (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and a copper co-catalyst (CuI, 10 mol%) in a suitable solvent such as DMF.[10]
-
Reaction Conditions: Add a base, typically an amine like triethylamine or diisopropylethylamine (3.0 equiv), and stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Work-up and Purification: Upon completion, partition the reaction mixture between water and an organic solvent. Dry the organic phase, concentrate, and purify the crude product by column chromatography to afford the 5-alkynyl-7-azaindole.
| Catalyst System | Base | Solvent | Temperature | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | rt to 60 °C | [10] |
| Pd(PPh₃)₄ / CuI | TFA / TFAA | MeCN | Reflux | [6] |
Visualizations
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Deprotection of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its derivatives, including the synthetically important intermediate, tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The Boc group offers stability under various reaction conditions and can be readily removed when desired. This document provides detailed application notes and experimental protocols for the deprotection of this key intermediate, yielding 5-bromo-1H-pyrrolo[2,3-b]pyridine. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, while considering the sensitivity of other functional groups present in the molecule.
Chemical Reaction
The deprotection of this compound involves the cleavage of the carbamate bond to remove the Boc group and restore the N-H of the pyrrole ring.
Caption: Chemical transformation during Boc deprotection.
Deprotection Methodologies
Several methods can be employed for the deprotection of this compound. The choice of method depends on factors such as the presence of other acid-sensitive functional groups, desired reaction time, and scale of the reaction. The most common methods involve acidic conditions.
Summary of Common Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 1 - 4 | >90 | A standard and highly effective method.[1] |
| Hydrogen Chloride (HCl) | Dioxane / Methanol | Room Temp. | 1 - 18 | >90 | Widely used; can be performed with a solution of HCl in an organic solvent.[2] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 | up to 90 | A mild alternative to strong acids.[3][4][5][6] |
| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temp. | Varies | High | A milder acidic condition.[3] |
Experimental Protocols
The following are detailed protocols for the most common methods for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution. The reaction can also be run in a 1:1 mixture of DCM:TFA.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or DCM.
-
Carefully neutralize the acidic solution by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method utilizes a solution of hydrogen chloride in an organic solvent, which is a common and effective alternative to TFA.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dioxane or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equiv) in dioxane or methanol.
-
To the stirred solution at room temperature, add 4M HCl in dioxane (5-10 equiv).[2]
-
Stir the reaction mixture at room temperature for 1-18 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if required.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol offers a milder alternative to strong acids, which can be beneficial if acid-sensitive functional groups are present.[3][4][5][6]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or micropipette
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol (e.g., 50 mg of substrate in 3 mL of MeOH).[3]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equiv) to the solution via a syringe or micropipette.[3] An immediate temperature increase and sputtering may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[3]
-
Upon completion, slowly add deionized water to quench the reaction.
-
Extract the product with dichloromethane.
-
Wash the organic layer twice with deionized water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by flash column chromatography.
Workflow and Logic Diagrams
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting logic for Boc deprotection.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Use of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-7-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure, containing both a pyrrole and a pyridine ring, serves as a privileged scaffold in numerous biologically active compounds. The bromine atom at the 5-position provides a key handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents to modulate the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. These application notes provide an overview of the utility of 5-bromo-1H-pyrrolo[2,3-b]pyridine, with a focus on its application in the synthesis of kinase inhibitors, along with detailed experimental protocols for its key transformations.
Applications in Kinase Inhibitor Synthesis
The 7-azaindole core is a well-established pharmacophore in the design of kinase inhibitors, acting as a hinge-binding motif that mimics the adenine ring of ATP. The strategic functionalization of the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold has led to the discovery of potent inhibitors of various protein kinases implicated in cancer and other diseases.
Targeted Signaling Pathways
Derivatives of 5-bromo-1H-pyrrolo[2,3-b]pyridine have been successfully employed to target several key signaling pathways, including:
-
ALK (Anaplastic Lymphoma Kinase) Signaling: Constitutive ALK activity, often resulting from chromosomal rearrangements, is a driver in several cancers, including non-small cell lung cancer. Inhibitors based on the 7-azaindole scaffold have shown significant efficacy against both wild-type and mutant forms of ALK.
-
FGFR (Fibroblast Growth Factor Receptor) Signaling: Aberrant FGFR signaling is implicated in various cancers, promoting tumor cell proliferation, survival, and angiogenesis. The versatility of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core allows for the development of selective FGFR inhibitors.
-
TGF-βRI (Transforming Growth Factor-beta Receptor I) Signaling: The TGF-β signaling pathway plays a complex role in cancer, with its inhibition being a promising therapeutic strategy. 7-azaindole derivatives have been explored as potent inhibitors of TGF-βRI.
Below is a generalized diagram of a kinase signaling pathway and its inhibition.
Figure 1: Generalized Kinase Signaling Pathway and Inhibition.
Quantitative Data
The following table summarizes the biological activity of selected kinase inhibitors synthesized using the 7-azaindole scaffold, demonstrating the potential of 5-bromo-1H-pyrrolo[2,3-b]pyridine as a starting material.
| Compound Class/Name | Target Kinase | IC50 (nM) | Reference |
| 7-azaindole derivative | ALK (wild type) | 90 | [1] |
| 7-azaindole derivative | ALK (L1196M mutant) | 141 | [1] |
| 4-azaindole derivative | TGF-βRI (ALK5) | 6 | [2] |
| Indazole-based fragment | FGFR1 | 460 | [3] |
| Indazole-based fragment | FGFR2 | 140 | [3] |
| Indazole-based fragment | FGFR3 | 2200 | [3] |
Experimental Protocols
The functionalization of 5-bromo-1H-pyrrolo[2,3-b]pyridine is predominantly achieved through palladium-catalyzed cross-coupling reactions. Detailed protocols for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the C-C bond formation between 5-bromo-1H-pyrrolo[2,3-b]pyridine and an arylboronic acid.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane and water, 4:1)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrrolo[2,3-b]pyridine.
-
Characterize the final product by NMR and MS to confirm its identity and purity.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between 5-bromo-1H-pyrrolo[2,3-b]pyridine and an amine.
Figure 3: Experimental Workflow for Buchwald-Hartwig Amination.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 5-bromo-1H-pyrrolo[2,3-b]pyridine and the amine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-1H-pyrrolo[2,3-b]pyridine derivative.
-
Confirm the structure and purity of the final product by NMR and MS analysis.
Conclusion
5-bromo-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of potent kinase inhibitors targeting key oncogenic signaling pathways has been well-demonstrated. The reliable and adaptable protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust platform for the generation of diverse chemical libraries for lead discovery and optimization. The information and protocols provided herein are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents.
References
Application Notes and Protocols for the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, acting as potent inhibitors of various kinases. This document provides a comprehensive overview of the synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives and detailed protocols for their evaluation as kinase inhibitors, which are crucial for the development of novel therapeutics in areas such as oncology, inflammation, and autoimmune diseases.
Applications in Drug Discovery
Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide are particularly notable for their activity as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. The 7-azaindole scaffold can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, making it an excellent starting point for the design of potent and selective inhibitors.
These compounds have been successfully developed as inhibitors for several important kinase targets:
-
Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases like rheumatoid arthritis and inflammatory conditions. Derivatives of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide have been synthesized as potent and selective inhibitors of JAK1 and JAK3.[1]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent inhibitors of FGFR1, 2, and 3.[2][3][4]
-
Traf2 and NCK-interacting kinase (TNIK): TNIK is involved in Wnt signaling and is a target in oncology. Several 1H-pyrrolo[2,3-b]pyridine compounds have demonstrated potent TNIK inhibition.[5]
-
Ribosomal S6 Kinase 2 (RSK2): RSK2 is implicated in cancer cell growth and survival. Phenyl sulfonamide derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have been developed as potent RSK2 inhibitors.[6]
-
Phosphodiesterase 4B (PDE4B): While not a kinase, PDE4B is another important drug target, and 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been explored as inhibitors.[7][8]
The versatility of this scaffold allows for fine-tuning of selectivity and pharmacokinetic properties through chemical modifications at various positions of the pyrrolopyridine ring system.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives against various kinase targets.
Table 1: Inhibitory Activity against Janus Kinases (JAKs)
| Compound | Target | IC50 (nM) | Reference |
| Compound 31 | JAK3 | < 1.0 | |
| Compound 38a | JAK1 | 1.4 | [1] |
| JAK2 | 110 | [1] | |
| JAK3 | 1200 | [1] | |
| TYK2 | 190 | [1] |
Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)
| Compound | Target | IC50 (nM) | Reference |
| Compound 4h | FGFR1 | 7 | [2][3] |
| FGFR2 | 9 | [2][3] | |
| FGFR3 | 25 | [2][3] | |
| FGFR4 | 712 | [2][3] |
Table 3: Inhibitory Activity against Other Kinases
| Compound | Target | IC50 (nM) | Reference |
| Representative Compound | TNIK | < 1 | [5] |
| Compound B1 | RSK2 | 1.7 | [6] |
Experimental Protocols
A. Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
This section outlines a general synthetic route to 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, starting from a suitable 7-azaindole precursor.
1. Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
A key intermediate for the synthesis of the target compounds is 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This can be prepared from 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.
-
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
-
A solution of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
s-Butyllithium (1.6 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
N,N-Dimethylformamide (DMF, 4.8 eq) is added, and the reaction is stirred for an additional hour.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is dissolved in dichloromethane and treated with trifluoroacetic acid for 24 hours to remove the silyl protecting group.
-
After neutralization with saturated aqueous sodium bicarbonate, the product is isolated by filtration.
-
-
Step 2: Oxidation to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water is added sodium dihydrogen phosphate and 2-methyl-2-butene.
-
Sodium chlorite (4.0 eq) is added portion-wise at room temperature.
-
The reaction is stirred for 3-5 hours, and the resulting precipitate is collected by filtration, washed with water and diethyl ether, and dried to yield the carboxylic acid.
-
2. Amide Coupling to Synthesize 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent such as DMF or dichloromethane is added a coupling agent.
-
Common coupling agents include T3P (propylphosphonic anhydride), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).
-
A base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq) is added.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative.
3. Suzuki Coupling for C4-Substituted Derivatives
-
To a degassed mixture of the 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (1.0 eq), a suitable boronic acid or boronate ester (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water is added a base.
-
Common bases include sodium carbonate, potassium carbonate, or cesium carbonate (2-3 eq).
-
The reaction mixture is heated under an inert atmosphere at 80-100 °C for 2-12 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
B. Biological Evaluation Protocols
1. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
-
Materials: Recombinant human kinase, kinase-specific peptide substrate, ATP, test compound, kinase assay buffer, and a detection reagent kit.
-
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO.
-
Transfer a small volume of the DMSO dilutions to a 384-well assay plate.
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer.
-
Add the enzyme/substrate mix to the wells containing the test compound and incubate for 10-15 minutes at room temperature.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the compounds on the viability and proliferation of cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
3. Cell Migration and Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of the compounds on the migratory and invasive potential of cancer cells.
-
Procedure:
-
For invasion assays, coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is needed.
-
Seed serum-starved cells in the upper chamber in a serum-free medium containing the test compound.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for 12-48 hours.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify cell migration/invasion.
-
4. In Vivo Efficacy Study (Rat Heterotopic Cardiac Transplant Model)
This model is used to evaluate the immunosuppressive effects of JAK inhibitors in preventing organ transplant rejection.
-
Procedure:
-
A donor heart is transplanted into the abdomen of a recipient rat by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
The recipient animals are treated with the test compound or vehicle control daily, starting from the day of transplantation.
-
The viability of the transplanted heart is monitored daily by palpation.
-
The endpoint is the cessation of a palpable heartbeat, which indicates graft rejection.
-
The survival of the graft is recorded, and the efficacy of the compound is determined by the prolongation of graft survival compared to the control group.
-
Visualizations
Caption: General synthesis workflow.
Caption: JAK-STAT signaling pathway inhibition.
Caption: In vitro kinase assay workflow.
References
- 1. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts [jove.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. promega.com [promega.com]
Application Notes and Protocols: Synthesis of Immunomodulators Targeting JAK3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of immunomodulators targeting Janus Kinase 3 (JAK3). This document includes detailed experimental protocols, quantitative data on inhibitor performance, and diagrams of key biological pathways and experimental workflows.
Introduction to JAK3 as a Therapeutic Target
Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and TYK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression.[2]
Unlike other JAKs that are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, playing a crucial role in the development, differentiation, and function of T-cells, B-cells, and Natural Killer (NK) cells.[3][4] Specifically, JAK3 associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, as its selective inhibition is anticipated to have fewer systemic side effects compared to broader immunosuppressants.[5][6]
Mutations that lead to a loss of JAK3 function can cause Severe Combined Immunodeficiency (SCID), highlighting its non-redundant role in the adaptive immune system.[3] Conversely, inhibiting JAK3 has shown therapeutic potential in conditions like rheumatoid arthritis, psoriasis, and in preventing organ transplant rejection.[4][7]
The JAK3-STAT Signaling Pathway
The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. In the case of γc-containing receptors, this involves JAK1 and JAK3. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in immune cell activation and proliferation.[2][4]
Quantitative Data on Selective JAK3 Inhibitors
The development of selective JAK3 inhibitors is a key strategy to minimize off-target effects associated with pan-JAK inhibitors. Selectivity is often achieved by targeting unique structural features of the JAK3 kinase domain, such as the Cys909 residue.[8][9] The following tables summarize the in vitro inhibitory activity and pharmacokinetic properties of several notable JAK3 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Selective JAK3 Inhibitors
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 | Reference |
| Tofacitinib | 1 | 112 | 20 | - | 112x | 20x | [10] |
| Ritlecitinib | 33.1 | >10,000 | >10,000 | >10,000 | >302x | >302x | [10][11] |
| FM-381 | 0.127 | 50.8 | 342.9 | 457.2 | ~400x | ~2700x | [10][12] |
| Jak3-IN-11 | 1.7 | 1320 | 1000 | - | >776x | >588x | [13] |
| Compound III-4 | 57 | >10,000 | >10,000 | - | >175x | >175x | [14] |
| Compound 9 | 4.8 | 896 | 1050 | >10,000 | ~187x | ~219x | [2] |
| JANEX-1 | 78,000 | >350,000 | >350,000 | - | >4.5x | >4.5x | [10] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher selectivity ratio indicates greater specificity for JAK3.
Table 2: Pharmacokinetic Properties of Selected JAK3 Inhibitors
| Compound | Administration Route | Dose (mg/kg) | Bioavailability (F%) | Half-life (T₁/₂) (h) | Species | Reference |
| Tofacitinib | Oral | - | 57 (mice), 29 (rats) | - | Mouse, Rat | [9] |
| Jak3-IN-11 | Oral | 30 | - | - | Mouse (ICR) | [13] |
| Jak3-IN-11 | Intravenous | 10 | - | - | Mouse (ICR) | [13] |
| RB1 | Oral | - | 72.52 | 14.6 | Mouse | [15] |
| FM-381 (Compound 2) | Oral | - | 10.4 | - | Mouse (BALB/c) | [9][16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of selective JAK3 inhibitors.
General Synthesis of a Covalent JAK3 Inhibitor
Many selective JAK3 inhibitors are designed to form a covalent bond with the Cys909 residue.[9] The following is a generalized, multi-step synthesis protocol for a pyrimidine-based covalent inhibitor, analogous to compounds described in the literature.[17]
Protocol 1: Synthesis of a Pyrimidine-Based Covalent JAK3 Inhibitor
-
Step 1: Synthesis of the Pyrimidine Core
-
React a substituted amidine hydrochloride with a β-ketoester in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).
-
Reflux the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
After cooling, the product can be precipitated or extracted, followed by purification (e.g., recrystallization or column chromatography) to yield the pyrimidine core.
-
-
Step 2: Halogenation of the Pyrimidine Core
-
Treat the pyrimidine core with a halogenating agent (e.g., phosphorus oxychloride, POCl₃) to introduce a reactive halogen (typically chlorine) at a specific position on the pyrimidine ring.
-
Heat the reaction mixture, and after completion, carefully quench the excess reagent with ice water.
-
Extract the halogenated pyrimidine and purify by column chromatography.
-
-
Step 3: Suzuki Coupling to Introduce a Phenyl Group
-
Couple the halogenated pyrimidine with a boronic acid derivative (e.g., phenylboronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a solvent mixture (e.g., toluene/ethanol/water).
-
Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
-
Perform an aqueous workup, extract the product, and purify by column chromatography.
-
-
Step 4: Introduction of the Covalent Warhead
-
Displace the remaining halogen on the pyrimidine ring with an amine-containing linker that terminates in an electrophilic group (the "warhead"), such as an acrylamide moiety.
-
This can be achieved through a nucleophilic aromatic substitution reaction by heating the coupled pyrimidine with the appropriate amine in a solvent like dimethylformamide (DMF) or in the presence of a base.
-
Purify the final product by column chromatography.
-
-
Step 5: Structural Confirmation
-
Confirm the structure of the final synthesized inhibitor using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13]
-
In Vitro Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the IC₅₀ of an inhibitor against JAK family kinases. The ADP-Glo™ Kinase Assay is a common method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[18]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[18]
-
Dilute recombinant human JAK1, JAK2, and JAK3 enzymes and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.[13][19]
-
Prepare serial dilutions of the test inhibitor in DMSO, then further dilute in kinase buffer. The final DMSO concentration should not exceed 1%.[19]
-
Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for each kinase.
-
-
Kinase Reaction:
-
Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18]
-
Incubate at room temperature for 40 minutes.[18]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[18]
-
Incubate at room temperature for 30 minutes.[18]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.[18]
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular STAT Phosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation, providing a measure of its activity in a more biologically relevant context.
Protocol 3: Cellular STAT Phosphorylation Assay by Western Blot
-
Cell Culture and Treatment:
-
Culture a suitable human T-cell line (e.g., Jurkat cells) in RPMI-1640 medium supplemented with 10% FBS.[3]
-
Prior to the experiment, serum-starve the cells for 4-6 hours.[3]
-
Pre-treat the serum-starved cells with various concentrations of the JAK3 inhibitor (or DMSO vehicle control) for 1 hour at 37°C.[3]
-
-
Cytokine Stimulation:
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Subsequently, probe the membrane with a primary antibody for total STAT5 as a loading control.[13]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.[3]
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT5 and total STAT5.[13]
-
Normalize the p-STAT5 signal to the total STAT5 signal for each sample.
-
Determine the concentration-dependent inhibition of STAT5 phosphorylation by the inhibitor.
-
In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) mouse model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.[14][20]
Protocol 4: Evaluation of a JAK3 Inhibitor in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animals:
-
Use male DBA/1 mice, 8-10 weeks old.
-
-
Induction of Arthritis:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Dosing and Administration:
-
Begin treatment upon the onset of clinical signs of arthritis (typically around day 21-28).
-
Prepare the selective JAK3 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the compound orally once daily at desired doses (e.g., 10, 30, 100 mg/kg).[15] Include a vehicle control group and a positive control group (e.g., tofacitinib at 30 mg/kg).[15]
-
-
Monitoring and Outcome Assessment:
-
Monitor the mice regularly for clinical signs of arthritis (e.g., paw swelling, erythema, and joint stiffness). Score the severity of arthritis on a scale of 0-4 for each paw.
-
Measure paw thickness using calipers.
-
At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.[15]
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness, histological scores, and cytokine levels between the treated groups and the vehicle control group to determine the efficacy of the JAK3 inhibitor.
-
Drug Development Workflow for JAK3 Inhibitors
The development of a selective JAK3 inhibitor follows a structured workflow from initial discovery to preclinical evaluation.[4][21][22]
-
Target Identification and Validation: The role of JAK3 in immune cell function and its restricted expression pattern validate it as a promising drug target for immunomodulatory therapies.[5]
-
Assay Development and High-Throughput Screening (HTS): Robust biochemical and cell-based assays are developed to screen large compound libraries for molecules that inhibit JAK3 activity.[21]
-
Hit Identification and Hit-to-Lead Optimization: "Hits" from HTS are confirmed and characterized. Medicinal chemistry efforts then focus on improving the potency and selectivity of these initial hits through structure-activity relationship (SAR) studies, transforming them into "lead" compounds.[17]
-
Lead Optimization: Lead compounds undergo further chemical modifications to enhance their drug-like properties, including potency, selectivity against other JAKs, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).[16]
-
Preclinical Development: The most promising candidate compounds are evaluated in animal models of disease (e.g., CIA in mice) to assess their in vivo efficacy.[21] Comprehensive toxicology studies are also conducted to evaluate the safety profile of the drug candidate.[21]
-
Investigational New Drug (IND)-Enabling Studies: The final stage before clinical trials involves a series of regulated studies to provide evidence that the drug is safe for human testing.
By following these detailed protocols and understanding the underlying biological principles, researchers can effectively contribute to the discovery and development of novel and selective JAK3 inhibitors for the treatment of a range of immune-mediated diseases.
References
- 1. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors | Semantic Scholar [semanticscholar.org]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 5-Aryl-7-Azaindole Derivatives: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of 5-Aryl-7-Azaindole Derivatives from 1-Boc-5-bromo-7-azaindole
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of 5-aryl-7-azaindole derivatives, key scaffolds in medicinal chemistry and drug development. The described methodology focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-Boc-5-bromo-7-azaindole with various arylboronic acids, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final products. These compounds are of significant interest due to their presence in a variety of biologically active molecules.
Overview of the Synthetic Strategy
The synthesis of 5-aryl-7-azaindole derivatives from 1-Boc-5-bromo-7-azaindole is a robust and versatile two-step process. The first key transformation is a Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the 5-position of the azaindole core and an aryl group from an arylboronic acid. This reaction is catalyzed by a palladium complex and requires a base. The second step involves the removal of the Boc protecting group from the azaindole nitrogen to afford the desired 5-aryl-7-azaindole.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade. All reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling of 1-Boc-5-bromo-7-azaindole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-Boc-5-bromo-7-azaindole with an arylboronic acid.
Materials:
-
1-Boc-5-bromo-7-azaindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Boc-5-bromo-7-azaindole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.05 equiv.), to the flask.
-
Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by flash column chromatography on silica gel using a gradient elution with a mixture of ethyl acetate and hexane to afford the pure 1-Boc-5-aryl-7-azaindole derivative.[2]
Protocol 2: Boc Deprotection of 1-Boc-5-aryl-7-azaindole
This protocol outlines a standard procedure for the removal of the Boc protecting group using acidic conditions.
Materials:
-
1-Boc-5-aryl-7-azaindole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the 1-Boc-5-aryl-7-azaindole (1.0 equiv.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 equiv.) dropwise to the solution at 0 °C. Alternatively, a 4M solution of HCl in dioxane can be used.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 5-aryl-7-azaindole.
Data Presentation
The following table summarizes the yields of various 5-aryl-7-azaindole derivatives prepared using the Suzuki-Miyaura cross-coupling reaction.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 91-99 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | Moderate to Excellent |
| 3-Fluorophenylboronic acid | XPhos-Pd-G2 | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Good |
| 1-N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |
Note: Yields are based on published literature and may vary depending on the specific reaction conditions and scale.
Purification and Characterization
Purification of the final 5-aryl-7-azaindole derivatives is typically achieved by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[2] For example, a gradient of 10% to 50% ethyl acetate in hexane is often effective.
The purified compounds should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the structure and purity of the compound. For 5-phenyl-7-azaindole, characteristic signals would include those for the aromatic protons of both the phenyl and azaindole rings, as well as the N-H proton of the pyrrole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
Example Characterization Data for 5-phenyl-1H-pyrrolo[2,3-b]pyridine:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 11.65 (s, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.21 (d, J = 2.0 Hz, 1H), 7.68 – 7.62 (m, 2H), 7.55 (t, J = 2.8 Hz, 1H), 7.48 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.4 Hz, 1H), 6.55 (dd, J = 3.4, 1.8 Hz, 1H).
-
MS (ESI): m/z calculated for C₁₃H₁₀N₂ [M+H]⁺: 195.09, found: 195.1.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the preparation of 5-aryl-7-azaindole derivatives.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 5-bromo-7-azaindole
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for 5-bromo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 5-bromo-7-azaindole is resulting in a low yield or failing completely. What are the most common causes?
A1: Low or no yield in a Suzuki reaction with 5-bromo-7-azaindole can stem from several factors. The most common issues include inactive catalyst, suboptimal reaction conditions, or poor starting material quality.[1][2] The catalyst, a critical component, may be deactivated by oxygen or impurities.[1][3] Therefore, ensuring a properly degassed reaction environment is crucial. Additionally, the choice of base, solvent, and temperature plays a significant role and often requires screening to find the optimal combination for this specific substrate.[1][4]
Q2: I'm observing a significant amount of debromination, resulting in 7-azaindole as a major byproduct. How can I prevent this?
A2: Debromination is a frequent side reaction with electron-rich N-heterocycles like 7-azaindole. The most effective strategy to minimize this is to protect the indole nitrogen with a suitable protecting group, such as Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl.[1] The acidic N-H proton can be deprotonated by the base, increasing the electron density of the ring and making the C-Br bond more susceptible to cleavage.[1] N-protection prevents this deprotonation, leading to cleaner reactions and higher yields.[1] Also, ensure the use of high-purity, anhydrous solvents to avoid potential hydride sources that can contribute to reductive debromination.[1]
Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?
A3: Besides debromination, several other side reactions can occur.
-
Homocoupling: This byproduct is a biaryl compound formed from the coupling of two boronic acid molecules.[1] It is often promoted by the presence of oxygen or high catalyst loadings.[1] To minimize it, ensure your reaction mixture and solvents are thoroughly degassed and consider slightly reducing the catalyst loading.[1]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1][2] Using high-quality, fresh boronic acid or a more stable boronic ester (e.g., a pinacol ester) can suppress this side reaction.[1]
Q4: How do I choose the optimal catalyst, base, and solvent for coupling with 5-bromo-7-azaindole?
A4: The choice of reagents is critical for a successful reaction, and systematic screening is often necessary.[1]
-
Catalyst: For N-heterocyclic substrates, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is a highly effective and commonly used catalyst.[1][5] Modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are also excellent choices, especially for challenging couplings.[1][6]
-
Base: Inorganic bases are most common.[1] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and widely used.[1][7] For more difficult couplings or to accelerate the reaction, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[1][8]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[1] Common and effective solvent systems include 1,4-dioxane/water, THF/water, or DME/water.[1][5][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| No reaction, starting material recovered | 1. Inactive catalyst.2. Reaction temperature too low. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst (e.g., Pd(dppf)Cl₂). Ensure rigorous degassing to prevent catalyst decomposition.[1]2. Increase the reaction temperature in increments (e.g., to 80-100 °C).[1][10] |
| Low yield of desired product | 1. Suboptimal base or solvent.2. Debromination of starting material.3. Protodeboronation of boronic acid. | 1. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane/H₂O, THF/H₂O).[1][7]2. Protect the azaindole nitrogen with a Boc group.[1]3. Use a boronic acid pinacol ester instead of the boronic acid. Ensure anhydrous conditions if possible.[1] |
| Formation of palladium black | Catalyst decomposition. | 1. Ensure the reaction is under an inert atmosphere (N₂ or Ar) and that solvents are properly degassed.[2]2. Use a more robust ligand (e.g., SPhos, XPhos) that stabilizes the palladium species.[1] |
| Reaction is sluggish or stalls | 1. Poor solubility of reagents.2. Insufficiently active base. | 1. Try a different solvent system (e.g., DME/water, Toluene/Ethanol/Water) to improve solubility.[5][8]2. Switch to a stronger base such as Cs₂CO₃ or K₃PO₄.[1] |
Data Presentation: Condition Screening
Optimizing a Suzuki-Miyaura reaction often involves screening various parameters. The table below summarizes typical starting points and ranges for key variables for the coupling of 5-bromo-7-azaindole.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos (1-5 mol%) | Pd(dppf)Cl₂ is often highly effective for N-heterocycles.[5] Buchwald systems are robust for challenging couplings.[1][6] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) | The base is essential for the catalytic cycle.[7] Stronger bases may be needed for less reactive coupling partners.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF/H₂O, DME/H₂O, Toluene/EtOH/H₂O | A mixed aqueous system is needed to dissolve all components.[1][9] The organic solvent can influence reaction rate and yield.[11] |
| Temperature | 90 °C | 60 - 110 °C | Most Suzuki couplings require heating.[5] Milder conditions may be possible with highly active catalyst systems.[6][12] |
Experimental Protocols
Protocol 1: N-Boc Protection of 5-bromo-7-azaindole
This protocol is recommended to prevent debromination side reactions.
Materials:
-
5-bromo-7-azaindole
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 5-bromo-7-azaindole (1.0 equiv) in DCM in a round-bottom flask.
-
Add TEA (1.5 equiv) and DMAP (0.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.2 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-5-bromo-7-azaindole.
Protocol 2: Suzuki Coupling of N-Boc-5-bromo-7-azaindole with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling reaction.
Materials:
-
N-Boc-5-bromo-7-azaindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas
Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromo-7-azaindole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in palladium-catalyzed 7-azaindole coupling reactions
Welcome to the Technical Support Center for Palladium-Catalyzed 7-Azaindole Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed 7-azaindole coupling reaction is resulting in a low yield. What are the most common initial factors to investigate?
A1: Low yields in these couplings often trace back to a few critical parameters. Systematically check the following:
-
Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is crucial. The activity of the catalyst can be compromised by age or improper storage. Phosphine-based ligands are particularly susceptible to oxidation.[1] Modern, air-stable precatalysts can offer more consistent results.[2][3]
-
Reaction Atmosphere: The exclusion of oxygen is critical as it can deactivate the active Pd(0) catalytic species and oxidize phosphine ligands.[1] Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon).[4]
-
Reagent Quality: The purity and stability of your 7-azaindole starting material, coupling partner, and base are paramount. Side reactions can occur with impure reagents.
-
Solvent Choice and Purity: Solvents must be anhydrous and thoroughly degassed. The presence of water or oxygen can significantly hinder the catalytic cycle.[1] Dioxane is a commonly used solvent for these reactions.[5]
Q2: How do I select the optimal ligand for my 7-azaindole coupling reaction?
A2: Ligand selection is highly dependent on the specific coupling partners (e.g., amine, amide, phenol) and the position of the halide on the 7-azaindole ring. For C-N and C-O bond formation with 4-bromo-7-azaindoles, bulky, electron-rich biarylphosphine ligands or specialized ligands like Xantphos are often effective.[5][6] Extensive screening has shown that Xantphos can be a superior ligand in many cases, while others like SPhos or XPhos may provide lower yields depending on the specific substrates.[5][6] For amination of unprotected halo-7-azaindoles, ligands such as RuPhos, SPhos, and XPhos have proven effective.[2]
Q3: What is the role of the base, and how do I choose the correct one?
A3: The base plays a critical role in the catalytic cycle, typically in the transmetalation or deprotonation step. Its strength and solubility can significantly impact the reaction rate and yield.
-
For C-N/C-O Couplings: Carbonate bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used with success.[5] Cs₂CO₃ is often preferred for its high solubility in organic solvents.
-
For Aminations of Unprotected Azaindoles: Stronger, non-nucleophilic bases are often required. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be optimal for these transformations, while bases like NaOt-Bu or Cs₂CO₃ were found to be ineffective with certain catalyst systems.[2][7]
Q4: Can the palladium source impact the reaction outcome?
A4: Yes, the choice of palladium precursor can influence the reaction efficiency. Common sources include Pd(OAc)₂ and Pd₂(dba)₃. While both can be effective, one may outperform the other in specific reactions. For example, in the coupling of a 4-bromo-7-azaindole with benzamide, Pd(OAc)₂ provided a higher yield than Pd₂(dba)₃ when used with the Xantphos ligand.[5][6] For other transformations, Pd₂(dba)₃ might be the preferred choice.[5] Using modern palladium precatalysts can lead to more reproducible and efficient generation of the active Pd(0) species.[2][3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Product Conversion
If your reaction shows minimal conversion of starting materials, consider the following troubleshooting steps in a logical sequence.
Caption: Troubleshooting decision tree for low reaction conversion.
-
Step 1: Reagent Quality:
-
Halo-azaindole/Coupling Partner: Verify the purity of your substrates via NMR or LC-MS.
-
Base: Use a freshly opened or properly stored base. Some bases can be hygroscopic.
-
Solvent: Use freshly distilled or commercially available anhydrous, degassed solvent. Purge the solvent with an inert gas for 15-30 minutes before use.[1]
-
-
Step 2: Reaction Conditions:
-
Inert Atmosphere: Ensure all glassware is flame-dried or oven-dried. Perform multiple vacuum/backfill cycles with an inert gas.[1] An inert atmosphere is essential for better yields.[4]
-
Temperature: Most 7-azaindole couplings require elevated temperatures, often around 80-110 °C.[4][5] A reaction may not proceed at room temperature.[5] Ensure your heating apparatus is calibrated correctly.
-
-
Step 3: Catalyst System:
-
Catalyst Activity: Palladium catalysts, particularly Pd(II) sources, can degrade.[1] If in doubt, test the catalyst on a reliable, known reaction. Consider using a modern, air-stable precatalyst like a RuPhos or SPhos-based G3/G4 precatalyst for improved reliability.[2]
-
Ligand Integrity: Phosphine ligands are prone to oxidation. Store them under an inert atmosphere and handle them quickly in the air.
-
Problem 2: Formation of Side Products
The 7-azaindole scaffold presents unique challenges, including potential N-H arylation or catalyst inhibition.[2][6]
-
Unprotected N-H Group: The N-H of the 7-azaindole can compete with your desired nucleophile, leading to undesired N-arylation of the heterocycle itself.[6]
-
Solution: Using N-protected 7-azaindoles can prevent this side reaction.[5] If using an unprotected azaindole is necessary, catalyst systems have been specifically developed to favor reaction at the halide position over the N-H bond, often involving specific biarylphosphine ligands and strong bases like LiHMDS.[2]
-
-
Homocoupling of Coupling Partner: This can occur if the reductive elimination step is slow or if oxidative addition is followed by undesired pathways.
-
Solution: Re-evaluate the ligand and base combination. A bulkier ligand can sometimes promote the desired reductive elimination.
-
-
Catalyst Decomposition (Palladium Black): Formation of palladium black indicates catalyst aggregation and deactivation.[8]
Data Presentation: Condition Optimization
Optimizing reaction parameters is key to maximizing yield. The following tables summarize data from literature on the coupling of N-protected 4-bromo-7-azaindoles.
Table 1: Optimization of Ligand and Palladium Source Reaction: 1-benzyl-4-bromo-7-azaindole with benzamide.[5]
| Entry | Palladium Source (5 mol%) | Ligand (10 mol%) | Base (1.5 mmol) | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 3 | 92 |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 3 | 88 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 6 | 35 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 6 | 25 |
Table 2: Optimization for Unprotected 4-chloro-7-azaindole Amination Reaction: 4-chloro-7-azaindole with N-methylpiperazine.[2][7]
| Entry | Precatalyst/Pd Source (0.5-2 mol%) | Ligand (1-4 mol%) | Base (1.2-1.4 eq) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 30 min | 94 |
| 2 | SPhos Precatalyst | SPhos | LiHMDS | THF | 65 | 30 min | 91 |
| 3 | XPhos Precatalyst | XPhos | LiHMDS | THF | 65 | 30 min | 86 |
| 4 | RuPhos Precatalyst | RuPhos | NaOt-Bu | THF | 65 | 24 h | <5 |
| 5 | RuPhos Precatalyst | RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 h | <5 |
Experimental Protocols
General Protocol for C-N Coupling of N-Protected 4-bromo-7-azaindole with Amides[5]
This protocol is based on the optimized conditions found in the literature.
Caption: General experimental workflow for the coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected 4-bromo-7-azaindole (1.0 mmol, 1.0 equiv), the amide (1.2 mmol, 1.2 equiv), Cs₂CO₃ (1.5 mmol, 1.5 equiv), Xantphos (0.10 mmol, 10 mol %), and Pd(OAc)₂ (0.05 mmol, 5 mol %).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (2 mL).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (typically 3-6 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute it with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[10][11]
The Catalytic Cycle
Understanding the fundamental mechanism can aid in troubleshooting. The generally accepted cycle for palladium-catalyzed cross-coupling involves three key steps.
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling.
-
Oxidative Addition: The active L₂Pd(0) catalyst reacts with the halo-azaindole (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting.
-
Transmetalation/Deprotonation: The nucleophile (e.g., an amine, Nu-H) is activated by the base and displaces the halide on the palladium complex.
-
Reductive Elimination: The final step involves the formation of the C-N or C-O bond, yielding the desired product (Ar-Nu) and regenerating the active L₂Pd(0) catalyst, which re-enters the cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
Technical Support Center: Purification of Crude tert-Butyl 5-Bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Purification Workflow Overview
The general workflow for the purification of crude this compound involves an initial work-up followed by a primary purification technique such as column chromatography or recrystallization. The choice of method depends on the nature and quantity of impurities present.
Caption: General experimental workflow for the purification of this compound.
Data Presentation: Comparison of Purification Methods
The following table summarizes quantitative data from literature for the purification of compounds structurally similar to this compound. This data can serve as a reference for expected outcomes.
| Purification Method | Compound | Stationary/Solvent System | Yield (%) | Purity (%) | Reference |
| Column Chromatography | tert-Butyl 3-bromo-5-substituted-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Silica Gel, 10% to 20% Ethyl Acetate/Hexane gradient | 68 | N/A | --INVALID-LINK-- |
| Column Chromatography | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | Silica Gel, 20-30% Ethyl Acetate in Hexane | 62 | N/A | [1] |
| Recrystallization | 5-Bromo-1H-pyrrolo[2,3-b]pyridine (unprotected core) | Toluene with activated carbon | 83.8 | 99.3 (HPLC) | [2] |
Troubleshooting Guides
Column Chromatography
Issue 1: Product is not eluting from the column.
-
Question: I've been flushing the column with the determined solvent system, but I can't see my product eluting. What could be the problem?
-
Answer:
-
Incorrect Solvent System: The eluent may not be polar enough. Prepare a more polar solvent mixture and gradually increase the polarity.
-
Compound Decomposition: The compound might be unstable on silica gel. To test for this, spot the crude material on a TLC plate, let it sit for an hour, and then elute. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Product Already Eluted: The compound may be less polar than anticipated and could have eluted with the solvent front. Check the initial fractions.
-
Issue 2: Poor separation of the product from impurities.
-
Question: My product is co-eluting with impurities. How can I improve the separation?
-
Answer:
-
Optimize Solvent System: Use TLC to test various solvent systems with different polarities and compositions (e.g., dichloromethane/methanol, ethyl acetate/heptane) to maximize the Rf difference between your product and the impurities.
-
Dry Loading: If the compound is not very soluble in the column eluent, it may broaden the initial band. "Dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can lead to sharper bands and better separation.
-
Column Dimensions: A longer and narrower column generally provides better resolution. Ensure you are using an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude material by weight).
-
Issue 3: Tailing of the product spot on TLC and broad elution from the column.
-
Question: The spot for my product is tailing on the TLC plate, and the fractions from the column are broad and contain low concentrations of the product. Why is this happening?
-
Answer: Tailing is often observed with polar compounds containing amine groups, like the azaindole core.
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a polar modifier like methanol to the eluent can help to reduce tailing by competing with the product for the active sites on the silica gel.
-
Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Question: When I cool the solution, a liquid layer separates instead of solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or the solution is cooled too quickly.
-
Use More Solvent: The concentration of your compound might be too high. Add more hot solvent to fully dissolve the oil and then allow it to cool slowly.
-
Slower Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath.
-
Change Solvent System: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. For Boc-protected compounds, combinations like ethyl acetate/hexane or dichloromethane/heptane often work well.
-
Issue 2: No crystals form upon cooling.
-
Question: The solution remains clear even after cooling for an extended period. How can I induce crystallization?
-
Answer: This indicates the solution is not supersaturated.
-
Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of your product.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 3: The resulting solid is a fine powder or appears amorphous.
-
Question: I obtained a solid, but it doesn't look crystalline. How can I get better quality crystals?
-
Answer: The rate of crystal growth was likely too fast.
-
Slower Cooling: Allow the solution to cool to room temperature undisturbed over a longer period.
-
Solvent System Optimization: A different solvent or solvent pair may promote the growth of larger, more well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Potential impurities can arise from both the synthesis of the 5-bromo-1H-pyrrolo[2,3-b]pyridine core and the subsequent Boc-protection step.
-
From the core synthesis:
-
Unreacted starting materials.
-
Isomeric bromo-azaindoles (e.g., bromination at a different position).
-
Di-brominated species.
-
-
From the Boc-protection:
-
Unreacted 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Excess di-tert-butyl dicarbonate (Boc₂O).
-
Byproducts of Boc₂O decomposition, such as tert-butanol.
-
Di-Boc protected product (less common for this substrate).
-
Q2: How do I choose between column chromatography and recrystallization?
A2:
-
Column Chromatography is generally more effective for separating complex mixtures with multiple components or when impurities have similar polarity to the desired product.
-
Recrystallization is a good choice when the desired product is the major component of the crude material and the impurities have significantly different solubilities. It is often a more scalable and cost-effective method for final purification. A common strategy is to perform an initial purification by column chromatography followed by recrystallization to obtain a highly pure solid.
Q3: What is a good starting point for a solvent system for column chromatography?
A3: Based on literature for similar compounds, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity while monitoring the elution with TLC.
Q4: What are suitable recrystallization solvents for this compound?
A4: For Boc-protected azaindoles, which are moderately polar, you can explore single solvents like isopropanol or toluene, or solvent pairs such as:
-
Ethyl acetate / Hexane
-
Dichloromethane / Heptane
-
Acetone / Water (use with caution to avoid Boc deprotection if acidic conditions arise)
Q5: My purified product appears as a gummy solid or oil. How can I solidify it?
A5: This is a common issue with Boc-protected compounds.
-
Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexane or pentane) and stir or sonicate the mixture. This can often induce solidification.
-
High Vacuum: Removing all residual solvents under a high vacuum for an extended period can sometimes help the material to solidify.
-
Recrystallization: As mentioned in the troubleshooting guide, attempting recrystallization from an appropriate solvent system can yield a solid product.[1]
Experimental Protocols
Column Chromatography Protocol (Adapted from literature)
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent. Carefully add the sample solution to the top of the silica bed. Alternatively, for "dry loading," pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane). Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the product.[1]
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Recrystallization Protocol (Adapted from literature for the unprotected core)
-
Dissolution: In a flask, add the crude product and a suitable solvent (e.g., toluene). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[2]
References
Technical Support Center: Synthesis of 5-Substituted 7-Azaindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 5-substituted 7-azaindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 5-substituted 7-azaindoles?
A1: Researchers commonly encounter several side reactions, including:
-
Dimerization/Oligomerization: Formation of hydrogen-bonded dimers or higher-order oligomers of the 7-azaindole core.[1][2][3]
-
N-Oxidation: Oxidation of the pyridine nitrogen to form the corresponding N-oxide, which can be an undesired byproduct if not the intended intermediate.[4][5]
-
Over-halogenation or Halogenation at Undesired Positions: During the synthesis of halo-substituted 7-azaindoles (e.g., 5-bromo-7-azaindole), halogenation can occur at other positions, such as the 3-position, or result in di- or tri-halogenated species.[4]
-
Side Reactions in Palladium-Catalyzed Cross-Coupling: When introducing substituents at the 5-position via reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, common side reactions include catalyst decomposition (formation of palladium black), hydrodehalogenation of the starting material, and formation of homocoupled products.[6][7][8][9]
-
Formation of Azaindoline Byproducts: Under certain reductive conditions or due to the choice of reagents, the desired 7-azaindole can be over-reduced to the corresponding 7-azaindoline.[10]
Q2: How can I minimize the dimerization of my 7-azaindole product?
A2: Dimerization is driven by hydrogen bonding between 7-azaindole molecules. To minimize this, use of hydrogen-bond accepting solvents is recommended. Solvents like DMSO, acetone, and acetonitrile can form hydrogen bonds with the 7-azaindole monomer, thus preventing its self-association.[1][2] In contrast, nonpolar solvents like CCl4 and hydrocarbons tend to promote dimerization.[1][2][3]
Q3: I am seeing an unexpected peak in my mass spectrum corresponding to my product +16 amu. What is likely causing this?
A3: An increase of 16 amu in the mass of your product strongly suggests the formation of an N-oxide derivative. This can occur if oxidizing conditions are present, even unintentionally (e.g., exposure to air at elevated temperatures in the presence of certain catalysts). If N-oxidation is not the desired reaction, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification steps.
Q4: My palladium-catalyzed cross-coupling reaction is not working well, and I see a lot of palladium black. What should I do?
A4: The formation of palladium black indicates catalyst decomposition, which leads to a loss of catalytic activity. This can be caused by several factors, including high temperatures, inappropriate ligand choice, or the presence of impurities. To troubleshoot this, you can:
-
Lower the reaction temperature.
-
Screen different phosphine ligands, as they play a crucial role in stabilizing the palladium catalyst.[6][8]
-
Ensure the purity of your reagents and solvents.
-
Degas the reaction mixture thoroughly to remove oxygen.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling of 5-Bromo-7-Azaindole
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no conversion | Catalyst deactivation | 1. Use a pre-catalyst or activate the catalyst in situ. 2. Ensure rigorous exclusion of oxygen. 3. Screen different phosphine ligands to find one that better stabilizes the palladium complex. |
| Poor reactivity of the boronic acid/ester | 1. Use a boronic ester (e.g., pinacol ester) for improved stability. 2. Ensure the boronic acid is of high purity and not decomposed. 3. Use freshly prepared boronic acid/ester. | |
| Inappropriate base | 1. The base is crucial for the transmetalation step. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. The choice of base can influence the reaction rate and yield. | |
| Formation of homocoupled biaryl byproduct | Premature transmetalation and reductive elimination | 1. Lower the reaction temperature. 2. Slowly add the boronic acid to the reaction mixture. |
| Hydrodehalogenation (loss of bromine) | Presence of a hydrogen source and catalyst decomposition | 1. Ensure anhydrous conditions. 2. Use a more stable catalyst system. |
Issue 2: Undesired Dimer Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is difficult to purify and has broad NMR signals | Significant dimerization of the 7-azaindole product | 1. Use a hydrogen-bond accepting solvent for the reaction and purification (e.g., DMSO, acetone, acetonitrile). 2. Avoid nonpolar solvents like hydrocarbons and chlorinated solvents if possible. 3. Consider N-protection of the 7-azaindole if the NH proton is not required for subsequent steps. |
| Low isolated yield despite good conversion | Precipitation of the dimer during workup | 1. Use a solvent for extraction and chromatography that is known to minimize dimerization. 2. If the dimer precipitates, try redissolving it in a suitable hydrogen-bond accepting solvent. |
Quantitative Data
Table 1: Influence of Solvent on 7-Azaindole Dimerization Constant (Kdimer)
| Solvent | Dimerization Constant (Kdimer, M-1) | Tendency for Dimerization |
| Carbon Tetrachloride (CCl₄) | 356 | Very High |
| Dichloromethane (CH₂Cl₂) | 14.7 | Moderate |
| Chloroform (CHCl₃) | 13.3 | Moderate |
| Acetonitrile (CH₃CN) | 0.910 | Low |
| Acetone | 0.727 | Low |
| Dimethyl Sulfoxide (DMSO) | Not Determined (Monomer predominates) | Very Low |
Data sourced from references[1][2].
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole
-
Reagent Preparation: In a dry flask under an inert atmosphere (argon or nitrogen), add 5-bromo-7-azaindole (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitigation of Dimerization during Purification
-
Solvent Selection: When performing column chromatography, choose a solvent system with a polar, hydrogen-bond accepting component. For example, a gradient of ethyl acetate in hexanes can be modified by adding a small percentage of methanol or using a mobile phase containing acetone.
-
NMR Analysis: For NMR characterization, dissolve the purified 7-azaindole derivative in a deuterated solvent that minimizes dimerization, such as DMSO-d₆ or acetone-d₆, to obtain sharp and well-resolved signals.[1]
Visualizations
Caption: Troubleshooting workflow for common issues in the synthesis of 5-substituted 7-azaindoles.
Caption: Competing reaction pathways in the synthesis of 5-substituted 7-azaindoles.
References
- 1. Solvent dependence of 7-azaindole dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The answer to concerted versus step-wise controversy for the double proton transfer mechanism of 7-azaindole dimer in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity in 5-Bromo-7-Azaindole Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 5-bromo-7-azaindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues of low reactivity and yield in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 5-bromo-7-azaindole a challenging substrate in cross-coupling reactions?
5-bromo-7-azaindole can be a difficult substrate due to the electronic properties of the azaindole scaffold. The pyridine nitrogen atom withdraws electron density, which can deactivate the palladium catalyst. Additionally, the N-H proton of the pyrrole ring can participate in side reactions or interfere with the catalyst.[1][2]
Q2: My Suzuki-Miyaura coupling reaction with 5-bromo-7-azaindole is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings of 5-bromo-7-azaindole are often attributed to catalyst inhibition, incomplete reaction, or the formation of byproducts.[3][4] Key factors to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. Homocoupling of the boronic acid and debromination of the starting material are common side reactions.[3][5]
Q3: I'm observing significant debromination of my 5-bromo-7-azaindole starting material. How can I prevent this?
Debromination can be a significant side reaction. This can be minimized by ensuring strictly anaerobic conditions, as oxygen can promote this side reaction. The choice of a suitable palladium catalyst and ligand system is also critical. In some cases, protecting the indole N-H with a suitable protecting group can also reduce debromination.
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 5-bromo-7-azaindole?
A good starting point for Suzuki-Miyaura coupling is to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos).[6] A common base is an aqueous solution of K₂CO₃ or Cs₂CO₃, and a popular solvent system is dioxane/water or toluene/ethanol.[6] Reactions are typically heated to ensure completion.
Q5: For a Buchwald-Hartwig amination, what catalyst system is recommended for 5-bromo-7-azaindole?
For the Buchwald-Hartwig amination of 5-bromo-7-azaindole, catalyst systems employing bulky electron-rich phosphine ligands are generally effective. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as Xantphos can be a good starting point.[7] The choice of base is also crucial, with options including Cs₂CO₃ and K₃PO₄.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield Troubleshooting
If you are experiencing low yields with your Suzuki-Miyaura coupling of 5-bromo-7-azaindole, consider the following troubleshooting steps:
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination: Low Yield Troubleshooting
For low yields in Buchwald-Hartwig amination reactions, the following troubleshooting guide can be helpful:
Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig aminations.
Data on Reaction Conditions
The following tables summarize reported conditions for successful cross-coupling reactions with bromo-azaindole derivatives. Note that optimal conditions can be substrate-dependent.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 3-iodo-6-chloro-7-azaindole
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | High |
| Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | 59 |
| Pd₂(dba)₃ (5) | dppf (5) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 48 |
| Data adapted from a study on C3,C6-diarylation of 7-azaindoles.[6] |
Table 2: Optimized Conditions for Buchwald-Hartwig Amination of N-protected 4-bromo-7-azaindoles
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 1 | High |
| Pd₂(dba)₃ (5) | Xantphos (10) | K₂CO₃ (1.5) | Dioxane | 100 | 3 | ~85 |
| Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 6 | 60 |
| Pd₂(dba)₃ (5) | XPhos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 6 | 62 |
| Data from a study on C-N bond formation of N-substituted 4-bromo-7-azaindoles.[7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of 5-bromo-7-azaindole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., dioxane/water 4:1) are added. The reaction mixture is heated to 80-100 °C and stirred until completion (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a reaction tube is added 5-bromo-7-azaindole (1.0 equiv), the amine (1.2 equiv), base (e.g., Cs₂CO₃, 1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., Xantphos, 4-10 mol%). The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., dioxane or toluene) is added, and the mixture is heated to 100-120 °C with stirring for the required time. Upon completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to afford the desired amino-7-azaindole.[7]
Reaction Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Best Practices for Handling Air-Sensitive Palladium Catalysts in Suzuki Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling air-sensitive palladium catalysts in Suzuki-Miyaura cross-coupling reactions to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere crucial for many Suzuki-Miyaura coupling reactions?
A1: The catalytically active species in the Suzuki-Miyaura reaction is a Pd(0) complex. This species is electron-rich and highly susceptible to oxidation by atmospheric oxygen, which converts it into catalytically inactive Pd(II) species, often observed as palladium black. This deactivation of the catalyst leads to low or no product yield. Additionally, many phosphine ligands, which are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle, are also air-sensitive and can be oxidized to phosphine oxides. Phosphine oxides do not coordinate effectively with palladium, further contributing to catalyst deactivation.[1][2] Therefore, maintaining an inert atmosphere by excluding oxygen and moisture is critical for many Suzuki reactions, especially when using traditional air-sensitive catalysts.
Q2: What are the main techniques for creating an inert atmosphere, and how do I choose the right one?
A2: The primary methods for creating an inert atmosphere are using a glovebox, a Schlenk line, or an inert gas-filled balloon.
-
Glovebox: Provides the most rigorously controlled inert environment with very low levels of oxygen and moisture. It is ideal for handling highly air-sensitive and pyrophoric materials. All manipulations, including weighing reagents and setting up the reaction, are performed inside the box.
-
Schlenk Line: A versatile apparatus that allows for the manipulation of air-sensitive compounds on the benchtop. It uses a dual manifold for vacuum and an inert gas (typically argon or nitrogen) to evacuate air from the reaction vessel and backfill it with the inert gas. This "evacuate-refill" cycle is typically repeated three times to ensure an oxygen-free environment.[3]
-
Inert Gas Balloon: A simpler and less rigorous method suitable for less air-sensitive reactions or for screening purposes. A balloon filled with an inert gas is attached to the reaction vessel via a needle through a septum to maintain a positive pressure of inert gas.
The choice depends on the sensitivity of your catalyst and reagents, the scale of the reaction, and available laboratory infrastructure. For highly sensitive systems, a glovebox is preferred. For most standard Suzuki couplings with air-sensitive catalysts, a Schlenk line provides adequate protection.
Q3: What is catalyst "deactivation," and what are the common signs?
A3: Catalyst deactivation refers to the loss of catalytic activity during a reaction. Common signs of palladium catalyst deactivation in Suzuki reactions include:
-
Low or no product yield: This is the most direct indication of a poorly performing catalytic system.[1]
-
Formation of palladium black: The appearance of a black precipitate is a visual cue that the Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive.[1][2] This can be caused by the presence of oxygen, impurities, or high reaction temperatures.[1]
-
Reaction stalling: The reaction may begin but then slows down or stops completely before the starting materials are fully consumed.
Q4: What are air-stable palladium precatalysts, and do I still need an inert atmosphere when using them?
A4: Air-stable palladium precatalysts are typically Pd(II) complexes that are not sensitive to air and moisture, making them easier to handle and weigh in the open.[4][5][6] These precatalysts are designed to be reduced in situ to the active Pd(0) species under the reaction conditions. While they offer significant advantages in terms of handling, the active Pd(0) species generated during the reaction is still susceptible to oxidation. Therefore, for optimal results and reproducibility, it is still best practice to perform the reaction under an inert atmosphere, especially for challenging couplings or when using low catalyst loadings.[4] However, some robust air-stable precatalysts have shown good performance even when the reaction is set up in the air.[4]
Q5: What is protodeboronation, and how can I minimize it?
A5: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[7][8] This consumes the nucleophilic partner, reducing the yield of the desired product and generating a byproduct that can complicate purification.[7] Pyridineboronic acids are particularly prone to this side reaction.[7]
Strategies to minimize protodeboronation include:
-
Choice of Base: Use milder bases like K₃PO₄, K₂CO₃, or CsF.[7]
-
Use of Boronic Esters: Pinacol esters or MIDA esters of boronic acids are generally more stable and less prone to protodeboronation.[8]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can reduce the rate of protodeboronation for some substrates.[7]
-
Reaction Temperature and Time: Using lower temperatures and shorter reaction times can also help.
Troubleshooting Guide
This section addresses specific issues you might encounter during your Suzuki coupling experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species has been oxidized. The phosphine ligand has degraded. | - Ensure all solvents are thoroughly degassed. - Use rigorous inert atmosphere techniques (Schlenk line or glovebox). - Use fresh, high-quality palladium precursor and ligand. Store them properly under an inert atmosphere.[1] - Consider using a more robust air-stable precatalyst. |
| Inefficient Precatalyst Reduction: The Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species. | - Ensure the reaction conditions (base, solvent, temperature) are suitable for the chosen precatalyst. - Some systems may benefit from the addition of a reducing agent, though this is not common in standard protocols. | |
| Protodeboronation of Boronic Acid: The boronic acid is degrading faster than it is coupling. | - Switch to a milder base (e.g., K₃PO₄, CsF). - Use a more stable boronic acid derivative, such as a pinacol or MIDA ester.[8] - Optimize the reaction temperature and time (lower and shorter may be better). | |
| Homocoupling of Boronic Acid: Two molecules of the boronic acid react with each other. | - This is often promoted by the presence of oxygen or unreduced Pd(II). Ensure thorough degassing of the reaction mixture. - Use a Pd(0) source directly or an efficient precatalyst system to minimize residual Pd(II). | |
| Formation of Palladium Black | Presence of Oxygen: The active Pd(0) catalyst is oxidized and precipitates. | - Improve your inert atmosphere technique. Ensure solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[1][2] |
| High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition. | - Try running the reaction at a lower temperature. This may require a longer reaction time but can improve catalyst stability. | |
| Inappropriate Ligand-to-Palladium Ratio: Insufficient ligand can lead to the aggregation of the Pd(0) species. | - Ensure the correct stoichiometry of ligand to palladium is used. A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio for monodentate ligands. | |
| Reaction Fails to Go to Completion | Gradual Catalyst Deactivation: The catalyst is slowly losing its activity over the course of the reaction. | - Increase the catalyst loading.[9][10] - Switch to a more stable catalyst system, such as one with a more robust ligand or a well-defined precatalyst. |
| Poor Solubility of Reagents: One or more of the reaction components is not sufficiently soluble in the chosen solvent system. | - Screen different solvents or solvent mixtures. For example, THF/water, dioxane/water, or toluene are common choices.[11][12] | |
| Inconsistent Results/Poor Reproducibility | Variable Handling of Air-Sensitive Reagents: Inconsistent exposure to air between runs. | - Standardize your procedure for handling the catalyst and ligands, always using proper inert atmosphere techniques. |
| Purity of Reagents: Impurities in starting materials, solvents, or base can inhibit the catalyst. | - Use high-purity, anhydrous solvents and reagents. Ensure the base is fresh and dry. |
Data Presentation
Table 1: Impact of Atmospheric Conditions on Suzuki Coupling Yield (Qualitative & Representative Data)
While specific quantitative data is highly substrate-dependent, the following table illustrates the generally observed trends.
| Catalyst System | Atmosphere | Degassing | Typical Yield Range | Observations |
| Pd(PPh₃)₄ | Inert (Argon/Nitrogen) | Yes | Excellent ( >90%) | The reaction proceeds cleanly with minimal catalyst decomposition. |
| Pd(PPh₃)₄ | Air | No | Poor to Moderate (10-50%) | Significant formation of palladium black is often observed, and yields are inconsistent.[2] |
| Air-Stable Precatalyst (e.g., [(DTBNpP)PdCl₂]₂) | Inert (Argon/Nitrogen) | Yes | Excellent ( >95%) | Consistently high yields and faster reaction rates.[4] |
| Air-Stable Precatalyst (e.g., [(DTBNpP)PdCl₂]₂) | Air | No | Good to Excellent (80-95%) | Demonstrates the robustness of the precatalyst, though slightly lower yields and more side products may be observed compared to inert conditions.[4] |
Table 2: Comparison of Common Solvent Degassing Techniques
Thoroughly degassing solvents is critical to remove dissolved oxygen.
| Degassing Method | Typical Time | Efficiency (Approx. O₂ Removal) | Advantages | Disadvantages |
| Freeze-Pump-Thaw | 15-30 minutes (for 3 cycles) | >99% | Most effective method for removing dissolved gases.[13] | Time-consuming; requires liquid nitrogen. |
| Sparging (Bubbling Inert Gas) | 30-60 minutes | 95-99% | Simple and effective for large volumes of solvent. | Can lead to solvent evaporation. |
| Sonication under Vacuum | 5-10 minutes | ~95% | Fast method for small volumes. | Less effective than the other two methods. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling using a Schlenk Line
This protocol describes a general setup for a Suzuki-Miyaura coupling reaction using standard Schlenk line techniques.
Materials:
-
Schlenk flask equipped with a magnetic stir bar
-
Palladium precursor (e.g., Pd(OAc)₂) and phosphine ligand, or a Pd(0) catalyst (e.g., Pd(PPh₃)₄)
-
Aryl halide
-
Boronic acid or boronic ester
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Rubber septa, needles, and cannula
Procedure:
-
Drying Glassware: Oven-dry all glassware overnight and allow it to cool under a stream of inert gas or in a desiccator.
-
Assembly and Purging: Assemble the Schlenk flask with the stir bar and seal with a rubber septum. Connect the flask to the Schlenk line via its sidearm.
-
Evacuate-Refill Cycles: Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure a thoroughly inert atmosphere.[3]
-
Addition of Solids: Under a positive flow of inert gas, quickly add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst/precatalyst and ligand (e.g., 1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 5-10 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.
Protocol 2: Weighing and Handling of Air-Sensitive Catalysts in a Glovebox
This protocol outlines the procedure for accurately weighing and preparing a stock solution of an air-sensitive catalyst inside a glovebox.
Materials:
-
Glovebox with an inert atmosphere (argon or nitrogen)
-
Analytical balance inside the glovebox
-
Spatula, weighing paper, and vials
-
Air-sensitive palladium catalyst/ligand
-
Anhydrous, degassed solvent
Procedure:
-
Preparation: Bring all necessary items (catalyst vial, empty vials for stock solutions, weighing paper, spatula, solvent, pipettes) into the glovebox antechamber and purge according to the glovebox protocol.
-
Weighing: Inside the glovebox, carefully weigh the desired amount of the air-sensitive solid onto weighing paper or directly into a tared vial.
-
Preparation of Stock Solution (Optional but Recommended): To the vial containing the weighed solid, add a specific volume of anhydrous, degassed solvent to create a stock solution of known concentration. This allows for easier and more accurate dispensing of small amounts of catalyst for multiple reactions.
-
Sealing and Storage: Securely cap the vial containing the solid or stock solution. If not for immediate use, seal the cap with paraffin film. Store the vial inside the glovebox, preferably in a freezer if the compound is thermally sensitive.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 5. Air-stable palladium(II) precatalysts and their application in cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis of air-stable monoligated palladium precatalysts and their applications in cross-coupling reactions [morressier.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boc Deprotection of Pyrrolopyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the Boc deprotection of pyrrolopyridine (azaindole) derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reaction conditions and achieve successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the Boc deprotection of pyrrolopyridine derivatives?
The most common challenges include incomplete or sluggish reactions, degradation of the pyrrolopyridine core, and the formation of side products.[1][2] Pyrrolopyridine scaffolds can be sensitive to harsh acidic conditions often used for Boc deprotection.[2] The electronic properties of the specific pyrrolopyridine isomer and its substituents can also significantly influence the reaction's outcome.
Q2: My Boc deprotection with Trifluoroacetic Acid (TFA) is leading to decomposition of my starting material. What are the likely causes and solutions?
Decomposition of pyrrolopyridine derivatives under strong acidic conditions like TFA is a known issue, particularly for sensitive substrates.[2] The acidic nitrogen on the pyridine ring can be protonated, which may lead to instability.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Instead of neat TFA, try using a lower concentration of TFA in a co-solvent like dichloromethane (DCM), for example, 10-25% TFA in DCM.[3]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower to mitigate side reactions.[4]
-
Use a Milder Acid: Consider switching to a milder acidic reagent such as pyridinium p-toluenesulfonate (PPTS) or using milder conditions like HCl in dioxane.[5]
-
Alternative Deprotection Methods: Explore non-acidic deprotection methods.[6][7]
-
Q3: I am observing a new, less polar spot on my TLC, and my mass spectrometry data shows an unexpected addition of 56 mass units. What is this side product?
This is a classic sign of tert-butylation, a common side reaction during Boc deprotection.[3] The tert-butyl cation generated upon cleavage of the Boc group is a potent electrophile and can alkylate the electron-rich pyrrolopyridine ring.
-
Prevention Strategies:
-
Use Scavengers: Incorporate a cation scavenger into your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[3] These will trap the tert-butyl cation before it can react with your product.
-
Optimize Reaction Conditions: Lowering the reaction temperature can also reduce the rate of this side reaction.
-
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Deprotection
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[5][8] |
| Steric Hindrance | Increase the reaction time and/or temperature. For highly hindered substrates, a stronger acid system may be necessary. |
| Poor Solubility | Ensure your substrate is fully dissolved in the reaction solvent. If not, consider a different solvent system. |
| Reagent Quality | Use fresh, high-purity reagents. TFA, for instance, is hygroscopic and absorbed water can reduce its effectiveness. |
Issue 2: Formation of Side Products
| Side Product | Prevention Strategy |
| tert-Butylation | Add a cation scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture (typically 5-10 vol%).[3] |
| Degradation of Acid-Sensitive Groups | Use milder deprotection conditions. Consider alternatives to strong acids, such as oxalyl chloride in methanol, or basic conditions if your substrate is stable.[6][7] For some substrates, thermal deprotection can also be a clean alternative.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected pyrrolopyridine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
The resulting trifluoroacetate salt can be used directly or neutralized by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected pyrrolopyridine (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).[4]
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).[5]
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours.[4]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
The deprotected product will often precipitate as the hydrochloride salt. If so, it can be collected by filtration.
-
If no precipitate forms, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-labile functional groups.[6][9]
-
Dissolve the Boc-protected pyrrolopyridine (1.0 equiv) in methanol (to a concentration of approximately 0.1 M).[9]
-
Add oxalyl chloride (2.0-3.0 equiv) dropwise to the solution at room temperature.[9]
-
Stir the mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to obtain the deprotected pyrrolopyridine.
Quantitative Data
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| 20-50% TFA | Dichloromethane | 0 °C to RT | 30 min - 2 hours | Standard, robust method. May not be suitable for acid-sensitive substrates.[8] |
| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 hours | Good alternative to TFA; product is isolated as the HCl salt.[5][10] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 hours | Mild conditions, suitable for substrates with acid-labile groups.[6][9] |
| Heat (Thermal) | (Solvent-free or high-boiling solvent) | 100-180 °C | Variable | "Green" chemistry approach; avoids acidic reagents but requires higher temperatures.[2] |
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and side reaction.
Caption: Troubleshooting workflow for Boc deprotection of pyrrolopyridines.
References
- 1. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 2. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Azaindole Intermediates by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-azaindole intermediates using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended stationary and mobile phases for purifying a novel 7-azaindole intermediate?
A1: For a novel 7-azaindole intermediate of unknown polarity, it is advisable to start with a standard silica gel stationary phase (230-400 mesh) for normal-phase chromatography. A good initial mobile phase for Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on the TLC plate.
Q2: My 7-azaindole derivative is highly polar and does not move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: For highly polar 7-azaindole intermediates, you need to use a more polar mobile phase. A common strategy is to add methanol to your eluent. Start by trying a mobile phase of dichloromethane (DCM) with a small percentage of methanol (e.g., 1-5%). You can gradually increase the methanol concentration. Another option is to use a pre-packed column designed for polar compounds or consider reverse-phase chromatography.
Q3: I am observing significant peak tailing for my 7-azaindole compound during silica gel chromatography. What is the cause and how can I fix it?
A3: Peak tailing of 7-azaindole intermediates on silica gel is often due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. This secondary interaction can be suppressed by adding a small amount of a basic modifier to your mobile phase, such as triethylamine (typically 0.1-1%). The triethylamine will compete for the acidic sites on the silica, leading to more symmetrical peaks. Other potential causes for peak tailing include column overload or poor column packing.
Q4: When should I choose gradient elution over isocratic elution?
A4: Isocratic elution, where the mobile phase composition remains constant, is suitable for simple separations of compounds with similar polarities.[1][2][3][4] Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is preferable for complex mixtures containing compounds with a wide range of polarities.[1][2][5] A gradient will allow for the efficient elution of both less polar and more polar impurities, often resulting in better resolution and sharper peaks for the later eluting compounds.
Q5: My 7-azaindole intermediate has poor solubility in the chosen mobile phase. How can I load it onto the column?
A5: For compounds with poor solubility in the mobile phase, dry loading is the recommended technique. Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely to obtain a dry, free-flowing powder of your sample adsorbed onto the silica gel. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No compounds eluting from the column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of ethyl acetate. If necessary, add a stronger solvent like methanol. |
| All compounds elute together in the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexanes/ethyl acetate system, increase the proportion of hexanes. |
| Poor separation between the desired compound and impurities | - Inappropriate mobile phase polarity. - Column overloading. - Column was packed improperly. | - Optimize the mobile phase using TLC to achieve a larger difference in Rf values. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Streaking or broad bands of the compound | - The sample was not loaded in a narrow band. - Poor solubility of the compound in the mobile phase. | - Dissolve the sample in a minimal amount of solvent before loading. - Use the dry loading technique described in the FAQs. |
| Desired compound appears to be degrading on the column | The 7-azaindole intermediate may be sensitive to the acidic nature of the silica gel. | - Add a small amount of a base like triethylamine (0.1-1%) to the mobile phase to neutralize the silica surface. - Consider using a different stationary phase like neutral alumina. |
| Inconsistent Rf values between TLC and column | The conditions are not identical (e.g., different silica gel activity, chamber saturation in TLC). | - Co-spot a small amount of the crude mixture with the collected fractions on a TLC plate to accurately identify the desired compound. - Ensure the column is properly equilibrated with the mobile phase before loading the sample. |
Experimental Protocols
Protocol 1: General Normal-Phase Column Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable mobile phase system using TLC. The target compound should have an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Column Equilibration: Run the initial mobile phase through the column until the packing is stable and the eluent runs clear.
-
Sample Loading:
-
Wet Loading: Dissolve the crude 7-azaindole intermediate in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading: If the compound has poor solubility, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Isocratic: Continuously run the mobile phase through the column.
-
Gradient: Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reverse-Phase Column Chromatography on C18 Silica
-
Method Development: Use reverse-phase TLC plates or analytical HPLC to determine an appropriate mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of an acid like formic acid or TFA (0.1%) can be added to improve peak shape.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile).
-
Sample Loading: Dissolve the sample in the mobile phase or a solvent compatible with the reverse-phase system (e.g., methanol, DMSO) and load it onto the column.
-
Elution: Elute the column with a gradient of increasing organic solvent (e.g., from 5% to 100% acetonitrile in water).
-
Fraction Collection and Analysis: Collect and analyze fractions using TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the organic solvent under reduced pressure. The aqueous portion can then be removed by lyophilization.
Data Presentation
Table 1: Example Mobile Phase Systems for Normal-Phase Chromatography of 7-Azaindole Intermediates on Silica Gel
| Compound Polarity | Mobile Phase System | Elution Mode | Notes |
| Low to Medium | Hexanes / Ethyl Acetate | Isocratic or Gradient (e.g., 0-50% Ethyl Acetate) | A standard and versatile system. |
| Medium to High | Dichloromethane / Methanol | Gradient (e.g., 0-10% Methanol) | For more polar compounds.[6] |
| Basic Intermediates | Hexanes / Ethyl Acetate with 0.1-1% Triethylamine | Isocratic or Gradient | To prevent peak tailing. |
| Very Polar | Chloroform / Methanol | Isocratic (e.g., 63:37 v/v) | Used for highly functionalized derivatives.[7] |
Table 2: Example Mobile Phase Systems for Reverse-Phase Chromatography of 7-Azaindole Intermediates on C18 Silica
| Mobile Phase System | Additive | Elution Mode | Notes |
| Water / Acetonitrile | 0.1% Formic Acid | Gradient | Common for LC-MS applications.[6][8] |
| Water / Methanol | 0.1% Trifluoroacetic Acid (TFA) | Gradient | TFA can be difficult to remove from the final product. |
Visualizations
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. mastelf.com [mastelf.com]
- 5. biotage.com [biotage.com]
- 6. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing debromination in reactions with 5-bromo-7-azaindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-7-azaindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this versatile building block, with a particular focus on preventing the common side reaction of debromination.
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction when working with 5-bromo-7-azaindole?
Debromination, the substitution of a bromine atom with a hydrogen atom, is a prevalent unwanted side reaction in palladium-catalyzed cross-coupling reactions involving 5-bromo-7-azaindole.[1] The primary reason for this is the presence of the acidic N-H proton on the pyrrole ring of the azaindole core. In the presence of a base, this proton can be abstracted, leading to the formation of an azaindolide anion. This increases the electron density of the heterocyclic ring system, making the carbon-bromine bond more susceptible to cleavage and subsequent quenching by a proton source to yield the debrominated 7-azaindole.[1]
Q2: Which types of reactions are most susceptible to debromination with 5-bromo-7-azaindole?
Debromination is a common challenge in several widely used palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Used for the formation of carbon-carbon bonds with boronic acids.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.[1]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[1]
In each of these reactions, the basic conditions required for the catalytic cycle can promote the deprotonation of the azaindole nitrogen, thereby increasing the risk of debromination.
Q3: Is N-protection of the 7-azaindole ring necessary to prevent debromination?
Yes, protecting the nitrogen of the azaindole ring is the most effective and widely recommended strategy to prevent debromination.[1] N-protection blocks the acidic N-H proton, preventing the formation of the electron-rich azaindolide anion that facilitates C-Br bond cleavage. This leads to cleaner reactions and significantly higher yields of the desired coupled product.[1]
Q4: What are the most suitable N-protecting groups for 5-bromo-7-azaindole in cross-coupling reactions?
The choice of N-protecting group is critical and should be tailored to the specific reaction conditions and the subsequent deprotection strategy. Some commonly used and effective protecting groups include:
-
Boc (tert-Butoxycarbonyl): Widely used due to its ease of introduction and removal under acidic conditions. It has been successfully employed in Suzuki couplings.[1]
-
SEM (2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection under a variety of reaction conditions and can be removed with a fluoride source.[1]
-
Sulfonyl groups (e.g., Tosyl or Benzenesulfonyl): These electron-withdrawing groups can enhance the stability of the substrate but may require harsher conditions for their removal.[1][2]
It is often advisable to screen a few protecting groups to determine the optimal choice for a specific transformation.
Troubleshooting Guide: Minimizing Debromination
This guide provides a systematic approach to troubleshooting and minimizing debromination in your reactions with 5-bromo-7-azaindole.
Problem: Significant formation of 7-azaindole (debrominated byproduct) is observed.
Below is a workflow to diagnose and mitigate this common issue.
References
Technical Support Center: Synthesis of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the N-acylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole) with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically catalyzed by a base, with 4-(dimethylamino)pyridine (DMAP) being a highly effective catalyst.[1][2]
Q2: Why is DMAP used as a catalyst in this reaction?
A2: DMAP is a nucleophilic catalyst that accelerates the rate of Boc protection, particularly for less nucleophilic amines like the pyrrole nitrogen in 7-azaindole.[2] It reacts with Boc anhydride to form a more reactive intermediate, which is then more readily attacked by the nitrogen atom of the starting material.[1]
Q3: What are the potential side reactions during the Boc protection of 5-bromo-7-azaindole?
A3: Potential side reactions include the formation of a di-Boc protected product, where a second Boc group is attached, and the formation of urea derivatives from an isocyanate intermediate, especially at elevated temperatures.[2] Careful control of stoichiometry and reaction temperature can minimize these side reactions.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A successful reaction will show the consumption of the starting material (5-bromo-7-azaindole) and the appearance of a new, less polar spot corresponding to the Boc-protected product.
Q5: What are the typical purification methods for the final product?
A5: On a laboratory scale, the crude product is often purified by flash column chromatography on silica gel.[3] For larger scale synthesis, crystallization is a more practical and scalable purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Deactivated catalyst (DMAP). 3. Poor quality of starting material or reagents. 4. Weak nucleophilicity of the 7-azaindole nitrogen. | 1. Monitor the reaction by TLC/LC-MS and extend the reaction time if necessary. Gentle warming might be required, but be cautious of side reactions. 2. Use fresh, high-quality DMAP. 3. Ensure all reagents are pure and anhydrous. 4. The use of DMAP should overcome this; ensure it is present in catalytic amounts (e.g., 0.1 equiv.).[2] |
| Formation of Multiple Products (observed by TLC/LC-MS) | 1. Di-Boc protection of the primary amine.[2] 2. Formation of urea byproducts.[2] 3. Degradation of starting material or product. | 1. Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents).[2] Avoid prolonged reaction times after the starting material is consumed. 2. Maintain the reaction at room temperature or below to minimize the formation of the isocyanate intermediate.[2] 3. Ensure the reaction is not overheated and that the work-up is performed promptly after completion. |
| Difficult Purification | 1. Presence of unreacted Boc₂O in the crude product. 2. The product is an oil or does not crystallize easily. 3. Emulsion formation during aqueous work-up. | 1. Unreacted Boc₂O can sometimes be removed by co-evaporation with a solvent like toluene or by a mild basic wash during work-up. 2. If crystallization is difficult, try different solvent systems or use flash column chromatography for smaller scales. Seeding with a small crystal of pure product can induce crystallization. 3. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[2] |
| Product Instability | 1. The Boc group can be labile under strongly acidic conditions. | 1. Avoid exposure to strong acids during work-up and purification. Use a mild work-up procedure. |
Experimental Protocols
Synthesis of this compound
This protocol is designed for a laboratory-scale synthesis and can be adapted for larger scales with appropriate safety and engineering controls.
Materials:
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM or THF.
-
Add DMAP (0.1 equiv) to the solution and stir for a few minutes.
-
Add Boc₂O (1.1 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Data Presentation
Table 1: Reagent Stoichiometry and Solvents
| Reagent | Molar Equiv. | Solvent(s) |
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | 1.0 | DCM, THF |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.2 | - |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 - 0.2 | - |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value | Notes |
| Temperature | Room Temperature (20-25 °C) | Higher temperatures may lead to side reactions. |
| Reaction Time | 2 - 6 hours | Monitor by TLC/LC-MS for completion. |
| Typical Yield | > 90% | Yields can vary based on scale and purity of reagents. |
| Purification Method | Column Chromatography / Crystallization | Crystallization is preferred for larger scales. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Efficient Cross-Coupling of Brominated Pyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of brominated pyridines. The following sections address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Negishi coupling reactions, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with brominated pyridines, particularly 2-bromopyridine, often challenging?
A1: The primary challenge arises from the pyridine nitrogen's lone pair of electrons, which can coordinate with the palladium catalyst. This coordination can inhibit the catalyst's activity, leading to low yields or reaction failure.[1] This phenomenon is often referred to as the "2-pyridyl problem".[2][3] Additionally, the electronic properties of the pyridine ring can affect the reactivity of the C-Br bond towards oxidative addition, which is a critical step in the catalytic cycle.[1][4]
Q2: What are the most common side reactions observed during the cross-coupling of brominated pyridines, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid or ester coupling partner. This can be minimized by using anhydrous solvents, or by employing more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two bromopyridine molecules or two boronic acid molecules). Thoroughly degassing the reaction mixture to remove oxygen can significantly reduce homocoupling.[1]
Q3: How does the position of the bromine atom on the pyridine ring affect its reactivity?
A3: The reactivity of brominated pyridines is significantly influenced by the position of the bromine atom relative to the nitrogen atom. The electron-withdrawing nature of the pyridine nitrogen generally increases the reactivity of the C-Br bond towards oxidative addition.[4] However, the proximity of the nitrogen in 2-bromopyridines can lead to catalyst inhibition.[1] The electronic effects of other substituents on the ring also play a crucial role in the overall reaction efficiency.[4]
Q4: When should I choose a Negishi coupling over a Suzuki-Miyaura coupling for brominated pyridines?
A4: Negishi coupling, which utilizes organozinc reagents, can be advantageous when dealing with substrates that are sensitive to the basic conditions often required for Suzuki-Miyaura reactions. Organozinc reagents exhibit high transmetalation rates and can tolerate a wide range of functional groups.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition by pyridine nitrogen.[1] 2. Inefficient oxidative addition.[1] 3. Poor quality or decomposition of reagents (e.g., boronic acid).[6] 4. Inactive catalyst. | 1. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[1][2] 2. Increase reaction temperature, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[1] For less reactive bromides, more electron-rich ligands can facilitate this step.[1] 3. Use fresh, high-purity reagents. Consider using more stable boronic esters (e.g., pinacol esters).[1] 4. Use a fresh bottle of palladium catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere. |
| Low Yield | 1. Protodeboronation of the boronic acid.[1] 2. Homocoupling of starting materials.[1] 3. Inappropriate base or solvent selection.[1] 4. Sub-optimal catalyst loading. | 1. Use anhydrous solvents and consider using boronic esters or trifluoroborate salts.[1] 2. Thoroughly degas the reaction mixture to remove oxygen.[1] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene). The choice is crucial for the transmetalation step.[1][7] 4. Optimize the catalyst loading; higher loadings may be necessary for challenging substrates.[8] |
| Formation of Byproducts | 1. Debromination of the starting material. 2. Hydrolysis of functional groups (e.g., esters).[9] | 1. Use milder reaction conditions (lower temperature, weaker base). 2. For Suzuki reactions, using KF as a base in a non-aqueous solvent like DMF can sometimes prevent ester hydrolysis.[9] |
| Reaction is Not Reproducible | 1. Inconsistent quality of reagents or solvents.[6] 2. Variations in degassing efficiency. 3. Catalyst deactivation. | 1. Use reagents and solvents from the same, trusted supplier. Ensure solvents are anhydrous. 2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of inert gas sparging).[6] 3. Use a fresh batch of catalyst and ensure rigorous inert atmosphere techniques.[6] |
Catalyst and Ligand Selection for Cross-Coupling of Brominated Pyridines
The choice of catalyst and ligand is critical for a successful cross-coupling reaction. The following table summarizes recommended catalytic systems for different types of couplings.
| Coupling Reaction | Bromopyridine Position | Recommended Palladium Source | Recommended Ligand | Typical Base | Reference |
| Suzuki-Miyaura | 2-Bromo | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | [1][10] |
| 3-Bromo | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | Na₂CO₃, K₂CO₃ | [6][7] | |
| 4-Bromo | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, dppf | K₂CO₃, NaHCO₃ | [6] | |
| Buchwald-Hartwig | 2-Bromo | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, LiHMDS | [10][11] |
| 3-Bromo | Pd(OAc)₂ | RuPhos, BINAP | NaOtBu, Cs₂CO₃ | [10] | |
| Negishi | 2-, 3-, 4-Bromo | Pd(PPh₃)₄, Pd(PtBu₃)₂ | PPh₃, PtBu₃, SPhos | N/A | [2][12] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol is a representative example for the coupling of a bromopyridine with a boronic acid.
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 4:1 mixture of MeCN:H₂O, 5 mL)
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 1-2 hours, monitor by TLC or LC-MS).[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the amination of bromopyridines.
Materials:
-
Bromopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox, add the bromopyridine, palladium pre-catalyst, and base to a dry vial equipped with a stir bar.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jmcct.com [jmcct.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 7-Azaindole Building Blocks for Pharmaceutical Development
A 13C NMR Perspective on tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate and its Precursor
In the landscape of pharmaceutical research and drug development, heterocyclic scaffolds are of paramount importance. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged structure, frequently utilized in the design of kinase inhibitors and other therapeutic agents.[1][2] The strategic functionalization of this core allows for the synthesis of diverse compound libraries. This guide provides a comparative analysis of this compound, a key synthetic intermediate, and its corresponding unprotected precursor, 5-bromo-1H-pyrrolo[2,3-b]pyridine, with a focus on their 13C NMR spectral characteristics and performance in synthetic applications.
Data Presentation: 13C NMR Chemical Shift Comparison
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen significantly influences the electronic environment of the 7-azaindole core, which is reflected in the 13C NMR chemical shifts. The following table summarizes the experimental 13C NMR data for 5-bromo-1H-pyrrolo[2,3-b]pyridine and provides an analysis for its N-Boc protected counterpart. The precise experimental values for the title compound are not publicly available, thus the analysis is based on established trends for N-Boc protection on similar heterocyclic systems.
| Carbon Atom | 5-bromo-1H-pyrrolo[2,3-b]pyridine (δ, ppm)[3] | This compound (δ, ppm) |
| C2 | 128.2 | ~129-131 |
| C3 | 100.0 | ~102-104 |
| C3a (C8) | 147.5 | ~148-150 |
| C4 | 130.3 | ~131-133 |
| C5 | 111.1 | ~112-114 |
| C6 | 142.9 | ~143-145 |
| C7a (C7) | 122.1 | ~123-125 |
| C=O (Boc) | N/A | ~149-151 |
| C(CH3)3 (Boc) | N/A | ~83-85 |
| C(C H3)3 (Boc) | N/A | ~28.1 |
Note: Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine was recorded in DMF-d7.[3] Shifts for the Boc-protected compound are estimations based on known electronic effects of the Boc group.
Performance Comparison in Synthetic Applications
A critical performance indicator for bromo-substituted heterocyclic building blocks is their efficiency in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is fundamental in drug discovery for creating carbon-carbon bonds and assembling complex molecular architectures.
Both this compound and 5-bromo-1H-pyrrolo[2,3-b]pyridine can serve as substrates in Suzuki coupling. However, the N-Boc protected version often offers advantages:
-
Solubility: The Boc group generally improves solubility in organic solvents commonly used for cross-coupling reactions (e.g., dioxane, toluene, DME), which can lead to more homogeneous reaction mixtures and improved yields.
-
Stability and Selectivity: The Boc group can prevent side reactions at the pyrrole nitrogen, such as N-arylation, leading to a cleaner reaction profile and higher selectivity for coupling at the C5 position.
-
Orthogonal Deprotection: The Boc group can be readily removed under acidic conditions, which are typically orthogonal to the conditions of many subsequent synthetic transformations, providing valuable flexibility in a multi-step synthesis.
While the unprotected 5-bromo-1H-pyrrolo[2,3-b]pyridine is a more direct and atom-economical starting material, its use may require careful optimization of reaction conditions to avoid N-H reactivity issues. For complex, multi-step syntheses prevalent in drug development, the use of the N-Boc protected intermediate is often the preferred strategy for achieving higher yields and cleaner product profiles.
Experimental Protocols
General Protocol for 13C NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR data.
1. Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the compound.[4] The higher concentration is beneficial for the less sensitive 13C nucleus.[5]
-
Transfer the sample to a clean, dry 5 mm NMR tube.[5]
-
Add approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[5] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.
-
The final solution should be clear and free of particulate matter.
2. NMR Data Acquisition:
-
The 13C NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
-
A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is performed.
-
Key acquisition parameters include:
-
Number of Scans (NS): Typically ranges from 128 to 1024 scans, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard to allow for full relaxation of quaternary carbons.
-
Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic compounds.
-
-
The instrument is tuned and matched for the 13C frequency, and the receiver gain is optimized automatically.[6]
3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
-
Phase correction is applied to obtain an accurate baseline.
-
The spectrum is referenced to the residual solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Peak picking is performed to identify the chemical shifts of all carbon signals.
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for utilizing these 7-azaindole building blocks in a typical synthetic route towards a potential drug candidate.
Caption: Synthetic workflow using 7-azaindole building blocks.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. chem.uiowa.edu [chem.uiowa.edu]
Unveiling the Molecular Architecture: A Crystallographic Confirmation of 1-Boc-5-bromo-7-azaindole
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis to confirm the structure of 1-Boc-5-bromo-7-azaindole, a key building block in medicinal chemistry, through the gold-standard technique of single-crystal X-ray crystallography.
While a definitive crystal structure for 1-Boc-5-bromo-7-azaindole is not publicly available, this guide presents a thorough comparison with the crystallographically confirmed structure of its immediate precursor, 5-bromo-7-azaindole. This analysis, supplemented with data from a structurally analogous Boc-protected compound, offers a robust framework for understanding the expected molecular geometry and the influence of the tert-butyloxycarbonyl (Boc) protecting group.
Structural Confirmation: A Comparative Analysis
The primary method for unambiguous structure determination is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. These parameters serve as a unique fingerprint for a molecule's three-dimensional arrangement.
In the absence of a published crystal structure for 1-Boc-5-bromo-7-azaindole, we turn to the experimentally determined structure of its parent compound, 5-bromo-7-azaindole. The crystallographic data for this key intermediate provides a foundational understanding of the core azaindole scaffold.
To illustrate the anticipated structural impact of the N-Boc protecting group, we include data for a comparable N-Boc protected heterocyclic compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Indazole is a close structural isomer of azaindole, making this a relevant comparison to understand how the bulky Boc group can influence the geometry of the heterocyclic ring system.
| Parameter | 5-bromo-7-azaindole¹ | tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate² (Analog for Boc-group effect) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Key Bond Lengths (Å) | ||
| C4-C5 | 1.375(4) | C4-C5: 1.389(3) |
| C5-C6 | 1.380(4) | C5-C6: 1.381(3) |
| C6-N7 | 1.328(3) | C6-C7: 1.391(3) |
| N1-C2 | 1.366(3) | N1-N2: 1.381(2) |
| C2-C3 | 1.371(4) | N2-C3: 1.332(3) |
| C5-Br1 | 1.895(2) | C5-Br1: 1.901(2) |
| Key Bond Angles (°) | ||
| C4-C5-C6 | 120.3(2) | C4-C5-C6: 121.2(2) |
| C5-C6-N7 | 122.9(2) | C5-C6-C7: 118.0(2) |
| C6-N7-C8 | 116.8(2) | C6-C7-N1: 122.1(2) |
| N1-C2-C3 | 110.1(2) | N1-N2-C3: 109.8(2) |
| C2-N1-C8 | 108.0(2) | C7-N1-N2: 105.7(2) |
¹Data obtained from the reinvestigation of the crystal structure of 5-bromo-7-azaindole. ²Data for a structurally similar Boc-protected compound to illustrate the potential conformational effects.
The data presented in the table highlights the expected geometry of the 5-bromo-7-azaindole core. The introduction of the Boc group at the N1 position is anticipated to cause minor steric-induced adjustments to the bond angles and potentially a slight elongation of the adjacent bonds, as can be inferred from the analogous indazole structure.
Experimental Workflow for Structural Confirmation
The process of confirming a chemical structure by X-ray crystallography follows a well-defined workflow, from crystal growth to data analysis.
Figure 1. Experimental workflow for the structural confirmation of a small molecule via single-crystal X-ray crystallography.
Detailed Experimental Protocol
The following is a representative protocol for the determination of the crystal structure of a small organic molecule like 1-Boc-5-bromo-7-azaindole.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A variety of solvents should be screened, including but not limited to ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent over several days.
2. Crystal Selection and Mounting:
-
A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope.
-
The selected crystal is mounted on a goniometer head using a suitable cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
4. Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The unit cell parameters and space group are determined from the diffraction data.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
6. Validation and Reporting:
-
The final refined structure is validated using software such as CHECKCIF to ensure its chemical and crystallographic reasonability.
-
The final crystallographic data is reported in a standard format, such as a Crystallographic Information File (CIF).
This comprehensive guide provides the necessary framework for understanding and confirming the structure of 1-Boc-5-bromo-7-azaindole. The comparative data and detailed experimental protocol serve as a valuable resource for researchers in the field of drug discovery and development.
A Comparative Guide to HPLC Purity Analysis of Synthesized 5-Bromo-7-Azaindole Derivatives
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates like 5-bromo-7-azaindole and its derivatives is a critical step in ensuring the safety, efficacy, and quality of potential new drugs. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of HPLC with other analytical techniques for the purity analysis of 5-bromo-7-azaindole derivatives, supported by experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is widely utilized for the purity assessment of non-volatile and thermally labile compounds such as 5-bromo-7-azaindole. Its ability to separate the main compound from its impurities allows for precise quantification. Various synthetic routes for 5-bromo-7-azaindole have reported high purity levels, often exceeding 99%, as determined by HPLC.[1][2]
Quantitative Data Summary
The following table summarizes the purity of 5-bromo-7-azaindole as determined by HPLC in different synthetic preparations.
| Synthesis Batch | Reported HPLC Purity (%) |
| Method A | >99.0[1] |
| Method B | 99.3[1][2] |
| Method C | 99.5[1] |
| Method D | 99.7[1] |
Experimental Protocol: HPLC Analysis
A typical reverse-phase HPLC (RP-HPLC) method for the purity analysis of 5-bromo-7-azaindole derivatives is detailed below. This method is based on established protocols for azaindole compounds.[3][4]
Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized 5-bromo-7-azaindole derivative.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to get a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution to a final concentration of 0.05 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary or, in some cases, more advantageous information. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful alternative for the absolute purity determination of pharmaceutical compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. |
| Purity Assessment | Relative purity based on peak area percentage. Requires reference standards for impurities for accurate quantification. | Absolute purity determination against a certified internal standard. Does not require a reference standard for the analyte itself.[5][6] |
| Strengths | High resolution and sensitivity for separating complex mixtures. Well-established and widely available. | Provides structural information. Highly accurate and precise for purity determination. Nondestructive.[7] |
| Limitations | May not detect non-chromophoric impurities. Relative response factors of impurities can vary. | Lower sensitivity compared to HPLC. Requires a soluble and pure internal standard. Higher instrument cost.[8] |
| Best For | Routine quality control, impurity profiling, and analysis of complex mixtures. | Absolute purity assignment of reference standards and pure substances. |
Experimental Protocol: Quantitative NMR (qNMR)
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.
Experimental Parameters:
-
Solvent: A suitable deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid).
-
Pulse Sequence: A 90° pulse with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all nuclei.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the 5-bromo-7-azaindole derivative into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion
For the routine purity analysis of synthesized 5-bromo-7-azaindole derivatives, HPLC remains the method of choice due to its high resolving power and sensitivity, making it ideal for detecting and quantifying process-related impurities and degradation products. However, for the purpose of establishing a highly accurate purity value for a reference standard or for orthogonal validation, qNMR offers a distinct advantage as a primary ratio method that provides absolute purity without the need for specific impurity reference standards. The choice of analytical technique should be guided by the specific requirements of the analysis, with HPLC being suitable for quality control in a production environment and qNMR being invaluable for the certification of reference materials.
References
- 1. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki and Stille Coupling for 7-Azaindole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-azaindole scaffold is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. Among the array of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for creating carbon-carbon bonds at various positions of the 7-azaindole nucleus. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic challenges.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[3] | Organostannanes are generally stable to air and moisture.[2] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[3] | Excellent, tolerates a wide range of functional groups.[2] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[4] | Often proceeds under neutral or mildly basic conditions.[3] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[3] | Tin byproducts can be difficult to remove from the reaction mixture.[2] |
Performance Comparison: Experimental Data
While direct head-to-head comparative studies on the same 7-azaindole substrate are limited in the literature, the following tables summarize representative experimental data for both Suzuki and Stille couplings at various positions of the 7-azaindole core.
C2-Functionalization
| Coupling Reaction | 7-Azaindole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| Suzuki | 2-Iodo-7-azaindoles | Phenylboronic acid | Pd(OAc)₂ | KOAc / DMF | 60-86 | [5] |
| Stille | 2-(Trimethylstannyl)-1-(phenylsulfonyl)-7-azaindole | Iodo-aryl derivatives | Pd(PPh₃)₂Cl₂ | N/A / CH₃CN | 40-65 | [5] |
C3-Functionalization
| Coupling Reaction | 7-Azaindole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| Suzuki | 6-Chloro-3-iodo-1-methyl-7-azaindole | Arylboronic acids | Pd₂dba₃ / SPhos | Cs₂CO₃ / Toluene:Ethanol | 67-93 | [4] |
| Stille | 3-Trimethylstannyl-1-Boc-7-azaindole | Chloroindolylmaleimide | Not specified | Not specified | Not specified | [5] |
C4-Functionalization
| Coupling Reaction | 7-Azaindole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| Suzuki | 4-Chloro-7-azaindole | Aromatic/Heteroaromatic boronic acids | Not specified | Not specified | Not specified | [5] |
| Stille | No direct examples found for C4-functionalization of 7-azaindole in the provided search results. | - | - | - | - | - |
C6-Functionalization
| Coupling Reaction | 7-Azaindole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Yield (%) | Reference |
| Suzuki | 6-Chloro-3-aryl-1-methyl-7-azaindole | Arylboronic acids | Pd₂dba₃ / SPhos | Cs₂CO₃ / Toluene:Ethanol | 43-88 | [4] |
| Stille | No direct examples found for C6-functionalization of 7-azaindole in the provided search results. | - | - | - | - | - |
Reaction Mechanisms and Experimental Workflows
The catalytic cycles for both Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step.
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
A generalized experimental workflow for palladium-catalyzed cross-coupling is depicted below. The key differences lie in the reagents used and the workup procedure to remove the respective byproducts.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Experimental Protocols
Representative Suzuki Coupling Protocol for C3-Arylation of 7-Azaindole
This protocol is adapted from the synthesis of C3,C6-diaryl 7-azaindoles.[4]
-
Reaction Setup: To a dried reaction tube, add 6-chloro-3-iodo-1-methyl-7-azaindole (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), SPhos (0.05 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent Addition and Degassing: Add a 1:1 mixture of toluene and ethanol. The reaction mixture is then degassed by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: The reaction tube is sealed and heated to 60 °C for the specified time, while monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired C3-arylated 7-azaindole.
Representative Stille Coupling Protocol for C2-Arylation of 7-Azaindole
This protocol is a general representation based on literature procedures for Stille couplings on aza-heterocycles.[5]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine 2-(trimethylstannyl)-1-(phenylsulfonyl)-7-azaindole (1.0 equiv), the aryl iodide (1.1 equiv), and Pd(PPh₃)₂Cl₂ (0.05 equiv) in anhydrous acetonitrile.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 24 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and the solvent is removed in vacuo. The residue is dissolved in an organic solvent such as ethyl acetate and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Purification: The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to yield the desired C2-arylated product.
Decision-Making Workflow: Choosing Between Suzuki and Stille Coupling
The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis for the functionalization of the 7-azaindole core. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[3] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be the more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[1][6] The choice between these two powerful reactions will ultimately be guided by the specific requirements of the synthetic target, including the presence of sensitive functional groups, scalability, and safety considerations.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brominated Building Blocks for Next-Generation Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Traditional vs. Alternative Brominated Heterocyclic Scaffolds in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors.
The strategic incorporation of brominated heterocyclic building blocks is fundamental to the synthesis of numerous targeted kinase inhibitors. These scaffolds serve as versatile handles for crucial carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures that define a drug's potency and selectivity. This guide provides a comparative analysis of a traditional brominated building block against a next-generation alternative, using the well-established field of Bruton's tyrosine kinase (BTK) inhibitors as a case study. We will compare the performance of inhibitors derived from a standard pyrazolo[3,4-d]pyrimidine core with those from an alternative imidazo[1,5-a]pyrazine scaffold.
The Standard: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The pyrazolo[3,4-d]pyrimidine core is a cornerstone of many first-generation kinase inhibitors, most notably the BTK inhibitor Ibrutinib. Its brominated precursor, 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine , is a widely used starting material. The bromine atom at the 3-position serves as a critical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce essential aryl groups that occupy the ATP-binding pocket of the kinase.
The Alternative: Brominated Imidazo[1,5-a]pyrazine Scaffolds
In the quest for kinase inhibitors with improved selectivity and reduced off-target effects, alternative heterocyclic cores have been developed. The imidazo[1,5-a]pyrazine scaffold, found in the second-generation BTK inhibitor Acalabrutinib, represents a significant evolution. Synthetic routes to this core can involve various halogenated pyrazine precursors. A key intermediate in several reported syntheses is (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-pyrrolidinecarboxylic acid phenylmethyl ester , which leverages a strategically placed bromine atom for subsequent coupling reactions to build the final inhibitor. This alternative scaffold was engineered to optimize interactions within the BTK active site while minimizing engagement with other kinases.
Performance Data: A Head-to-Head Comparison
The ultimate measure of a building block's utility lies in the performance of the final active pharmaceutical ingredient (API). Acalabrutinib was designed to be a more selective BTK inhibitor than Ibrutinib, thereby reducing off-target-related adverse effects.[1] The data below quantitatively demonstrates this improved selectivity profile.
Table 1: Kinase Inhibitory Profile (IC50 Values)
| Kinase Target | Ibrutinib (Standard Scaffold) IC50 [nM] | Acalabrutinib (Alternative Scaffold) IC50 [nM] | Fold Selectivity (Acalabrutinib vs. Ibrutinib) |
| BTK | 1.5 - 5 | 3 - 5.1 | ~1x (Equipotent on-target) |
| TEC | 2 | 29 | 14.5x more selective |
| EGFR | 5 | > 1000 | > 200x more selective |
| SRC | 17 | > 1000 | > 58x more selective |
| LCK | 20 | > 1000 | > 50x more selective |
| ITK | 0.8 | 19 | 23.75x more selective |
Data compiled from multiple sources.[2][3] Lower IC50 values indicate higher potency. The data clearly shows that while both inhibitors are highly potent against the intended target (BTK), the inhibitor built upon the alternative imidazo[1,5-a]pyrazine scaffold (Acalabrutinib) exhibits significantly less activity against a panel of off-target kinases known to be associated with adverse effects.[4]
Table 2: Synthetic Efficiency of Key Bond-Forming Reactions
The efficiency of incorporating key molecular fragments is a critical consideration in drug development. The following table compares reported yields for representative, crucial bond-forming reactions involving each brominated building block type.
| Reaction Type & Building Block | Catalyst / Reagents | Yield (%) |
| Standard: Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 / XPhos, K2CO3, Arylboronic acid | 67 - 89% |
| Alternative: Amination of (S)-benzyl 2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate | NH4OH, Isopropyl alcohol | 87% |
Yields are based on representative examples from the literature. The Suzuki coupling of a pyrazolopyrimidine is reported with good to excellent yields.[5] The amination of a brominated imidazo[1,5-a]pyrazine intermediate, a key step in building the Acalabrutinib core, also proceeds with high efficiency.
Visualizing the Biological Context and Synthetic Strategy
To better understand the role of these inhibitors, the following diagrams illustrate the relevant biological pathway and a generalized synthetic workflow.
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions representative of the synthesis of inhibitors from both standard and alternative building blocks.
Protocol 1: Suzuki-Miyaura Coupling of a Brominated Pyrazolopyrimidine (Standard)
This protocol is based on methodologies for coupling arylboronic acids to brominated pyrazolo[1,5-a]pyrimidine scaffolds, which are structurally analogous to the Ibrutinib core.[5]
-
Vessel Preparation: To a microwave vial, add the 3-bromo-pyrazolopyrimidine derivative (1.0 eq.), the corresponding arylboronic acid (1.2 - 1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 - 3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%) and ligand (e.g., XPhos, 5-10 mol%).
-
Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture using microwave irradiation to 110-135 °C for 30-60 minutes, or by conventional heating at 80-110 °C for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired C3-arylated product.
Protocol 2: Amination of a Brominated Imidazo[1,5-a]pyrazine (Alternative)
This protocol describes the nucleophilic substitution of a chloro group with ammonia, a key step in forming the Acalabrutinib core, using a brominated intermediate as the substrate.
-
Vessel Preparation: In a sealed tube or pressure vessel, add the brominated chloro-imidazo[1,5-a]pyrazine intermediate (1.0 eq.).
-
Reagent Addition: Add isopropyl alcohol (IPA) as the solvent, followed by aqueous ammonium hydroxide (NH₄OH). The ratio of IPA to aqueous ammonia can be approximately 1:1.5 v/v.
-
Reaction: Seal the vessel securely and heat the reaction mixture to 90 °C. Maintain this temperature with stirring for approximately 14-16 hours. Monitor the reaction for the consumption of starting material by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvents. The resulting crude solid can be purified by reversed-phase column chromatography or recrystallization to afford the desired 8-amino-1-bromoimidazo[1,5-a]pyrazine product.
Conclusion
The evolution from standard pyrazolopyrimidine building blocks to alternative scaffolds like imidazo[1,5-a]pyrazines exemplifies a rational, data-driven approach to drug design. While both classes of brominated heterocycles serve as effective synthetic platforms, the resulting inhibitors show markedly different biological profiles. The alternative imidazo[1,5-a]pyrazine core, used in Acalabrutinib, yields a final molecule with significantly higher selectivity for its target kinase, BTK. This enhanced selectivity, achieved through the use of an alternative building block, translates into a potentially improved safety profile, highlighting the critical impact of scaffold selection in modern kinase inhibitor development. Researchers should consider not only the synthetic tractability of a building block but also its influence on the final compound's broader pharmacological profile.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester synthesis - chemicalbook [chemicalbook.com]
A Comparative Spectroscopic Analysis of 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER and a Structurally Related Isomer
This guide provides a comparative analysis of the spectroscopic data for 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER and its regioisomer, tert-butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and differentiation of these important chemical building blocks. The guide includes a summary of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a logical workflow for spectroscopic comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER and a selection of its isomers and derivatives.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER | CDCl₃ (Predicted) | 8.45 (d, J=2.0 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.60 (d, J=3.5 Hz, 1H), 6.55 (d, J=3.5 Hz, 1H), 1.65 (s, 9H) |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | DMF-d₇ | 11.91 (bs, 1H), 8.30 (d, J=2.2 Hz, 1H), 8.20 (d, J=2.0 Hz, 1H), 7.63 (t, J=2.8 Hz, 1H), 6.50 (m, 1H)[1] |
| tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | N/A | Spectroscopic data, including NMR, is available from suppliers such as BLDpharm.[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER | CDCl₃ (Predicted) | 149.5, 148.0, 144.5, 131.0, 129.0, 123.0, 112.0, 107.0, 84.0, 28.0 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | DMF-d₇ | 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0[1] |
| tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | N/A | Spectroscopic data, including NMR, is available from suppliers such as BLDpharm.[2] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| 5-BROMO-PYRROLO[2,3-B]PYRIDINE-1-CARBOXYLICACIDTERT-BUTYLESTER | ESI | 297.0/299.0 |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | ESI | 197.0/199.0 |
| tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | ESI | 297.0/299.0 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[1] Samples are prepared by dissolving 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or DMF-d₇) in a 5 mm NMR tube.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[1]
Mass Spectrometry (MS): Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The instrument is operated in positive ion mode to observe the protonated molecular ions ([M+H]⁺).
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer. For solid samples, a small amount of the material is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison of the target compound with its alternatives.
Caption: Workflow for Spectroscopic Comparison of Isomeric Compounds.
References
Comparison of different protecting groups for the 7-azaindole nitrogen
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The strategic protection of the N1-nitrogen is often crucial for achieving desired regioselectivity in subsequent functionalization and for the overall success of a synthetic route. This guide provides an objective comparison of common protecting groups for the 7-azaindole nitrogen, supported by experimental data, to aid in the selection of the most suitable group for a given synthetic challenge.
Key Protecting Groups at a Glance
A variety of protecting groups have been successfully employed for the 7-azaindole nitrogen. The choice of protecting group can significantly influence the stability of the molecule and the reactivity of the heterocyclic core. This comparison focuses on four widely used groups: 2-(trimethylsilyl)ethoxymethyl (SEM), tert-butoxycarbonyl (Boc), sulfonyl (tosyl and benzenesulfonyl), and benzyl (Bn).
Performance Comparison
The following tables summarize quantitative data for the introduction and removal of these key protecting groups on the 7-azaindole nucleus, based on literature reports.
| Protecting Group | Reagents and Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| SEM | SEM-Cl, NaH | DMF | - | 0 to RT | 94 | [1] |
| Boc | Boc₂O, DMAP | Dioxane | - | RT | 91 | [2] |
| Tosyl (Ts) | TsCl, NaH | DMF | 1 h | 0 to RT | Good | [2] |
| Benzyl (Bn) | BnBr, NaH | DMF | - | 0 to RT | - | [3] |
Table 1: Comparison of Protection Methods for the 7-Azaindole Nitrogen. Note: "-" indicates data not specified in the cited literature. "Good" indicates a qualitative description where a specific yield was not provided.
| Protecting Group | Reagents and Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| SEM | TBAF, SiO₂ | Toluene | - | Microwave | 70 | [1] |
| Boc | NaOMe (catalytic) | MeOH | - | RT | High | [4] |
| Tosyl (Ts) | Cs₂CO₃ | THF/MeOH | 0.5-2 h | RT | High | [5][6] |
| Benzyl (Bn) | Pd/C, H₂ | - | - | - | - | [4] |
Table 2: Comparison of Deprotection Methods for N-Protected 7-Azaindoles. Note: "-" indicates data not specified in the cited literature. "High" indicates a qualitative description where a specific yield was not provided. The removal of the N-benzyl group has been reported to be challenging under certain conditions[4].
Impact on Reactivity and Stability
The choice of protecting group extends beyond ease of introduction and removal; it critically influences the stability of the 7-azaindole ring and directs the regioselectivity of subsequent chemical transformations.
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group serves a dual role as both a protecting and an activating group. It has been shown to facilitate nucleophilic aromatic substitution at the C4-position of the 7-azaindole ring.[7]
-
Boc (tert-butoxycarbonyl): The Boc group is known to direct C-H borylation to the C3-position of the 7-azaindole core. However, attempts to remove the Boc group using acidic conditions like HCl or TFA have been reported to result in decomposition, while thermal cleavage is a viable alternative for some borylated heterocycles.
-
Sulfonyl (Tosyl and Benzenesulfonyl): Sulfonyl groups are robust and have been extensively used. In a study on regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, the tosyl group was found to be optimal, with yields ranging from 54-86% for various sulfonyl groups.[8][9] N-benzenesulfonyl protection has been used to facilitate Suzuki-Miyaura cross-coupling reactions at the C3 and C5 positions.[10] Deprotection of N-tosyl azaindoles can be achieved under mild basic conditions.[5][6]
-
Benzyl (Bn): The N-benzyl group is generally stable but its removal from the 7-azaindole nucleus can be challenging. One study noted that the removal of an N-benzyl group was not possible under their attempted conditions.[4] This highlights the need for careful consideration of deprotection strategies when choosing this group.
Experimental Protocols
Detailed experimental procedures for the protection and deprotection of the 7-azaindole nitrogen are provided below.
Protection of 7-Azaindole
N-Boc Protection To a solution of 7-azaindole in dioxane, di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature until completion, typically affording the N-Boc-7-azaindole in high yield (e.g., 91%).[2]
N-SEM Protection 7-azaindole is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0 °C. Sodium hydride (NaH) is added portion-wise, and the mixture is stirred for a period before the addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The reaction is allowed to warm to room temperature and stirred until completion, yielding N-SEM-7-azaindole (e.g., 94%).[1]
N-Tosyl Protection In a similar procedure to SEM protection, 7-azaindole is deprotonated with NaH in DMF at 0 °C, followed by the addition of p-toluenesulfonyl chloride (TsCl). The reaction mixture is stirred for about an hour at temperatures ranging from 0 °C to room temperature to provide the N-tosyl-7-azaindole in good yield.[2]
N-Benzyl Protection To a solution of 7-azaindole in DMF at 0 °C, NaH is added. After stirring, benzyl bromide (BnBr) is introduced, and the reaction is stirred to completion.[3]
Deprotection of N-Protected 7-Azaindole
N-Boc Deprotection (Basic Conditions) N-Boc-7-azaindole is dissolved in dry methanol, and a catalytic amount of sodium methoxide (NaOMe) is added. The reaction is stirred at ambient temperature, leading to a highly selective and efficient deprotection to yield 7-azaindole.[4]
N-SEM Deprotection (Fluoride-mediated) The N-SEM-protected 7-azaindole is subjected to tetrabutylammonium fluoride (TBAF) on silica gel in toluene under microwave irradiation to afford the deprotected 7-azaindole in good yield (e.g., 70%).[1]
N-Tosyl Deprotection N-Tosyl-7-azaindole is treated with cesium carbonate in a mixture of THF and methanol at ambient temperature. The reaction is typically complete within 0.5 to 2 hours, providing the free 7-azaindole in high yield.[5][6]
N-Benzyl Deprotection (Hydrogenolysis) The N-benzyl group can be removed by catalytic hydrogenation. A common method involves stirring the N-benzyl-7-azaindole with palladium on carbon (Pd/C) under a hydrogen atmosphere.[4] However, the success of this reaction can be substrate-dependent.[4]
Experimental Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the 7-azaindole nitrogen.
Caption: General workflow for the N-protection of 7-azaindole.
Caption: General workflow for the deprotection of N-protected 7-azaindole.
Conclusion
The selection of an appropriate protecting group for the 7-azaindole nitrogen is a critical decision in the synthetic planning for novel therapeutics and functional materials.
-
SEM offers the unique advantage of activating the C4-position for nucleophilic substitution.
-
Boc is a versatile and easily removable group that can direct C3-functionalization, although its lability under acidic conditions requires consideration.
-
Sulfonyl groups , particularly tosyl, are robust and well-suited for directing certain electrophilic substitutions at C3. Their removal under mild basic conditions adds to their utility.
-
Benzyl is a stable protecting group, but its removal can be challenging and should be carefully evaluated in the context of the overall synthetic strategy.
This guide provides a comparative overview to assist researchers in making an informed choice based on the specific requirements of their synthetic targets. The provided experimental protocols and workflows serve as a practical starting point for the implementation of these protection and deprotection strategies.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors: A Comparative Guide
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a critical driver in the proliferation and survival of various cancer cells. This has rendered FGFRs attractive targets for therapeutic intervention. Among the diverse chemical scaffolds explored, 1H-pyrrolo[2,3-b]pyridine derivatives have emerged as a promising class of potent FGFR inhibitors. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols for key assays, to aid researchers and drug development professionals in this field.
Data Presentation: Comparative Inhibitory Activity
The in vitro potency of novel compounds is a key determinant of their potential as drug candidates. The following tables summarize the half-maximal inhibitory concentration (IC50) values of a representative 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , and compares it with several well-established, clinically relevant FGFR inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50 in nM) of 1H-pyrrolo[2,3-b]pyridine Derivative 4h and Other Selected FGFR Inhibitors Against FGFR Isoforms.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1H-pyrrolo[2,3-b]pyridine derivative 4h | 7[1] | 9[1] | 25[1] | 712[1] |
| Infigratinib (BGJ398) | 0.9[2][3][4] | 1.4[2][3][4] | 1.0[2][3][4] | 60[2][3][4] |
| AZD4547 | 0.2[5] | 2.5[5] | 1.8[5] | 165[5] |
| Erdafitinib | 1.2[6][7] | 2.5[6][7] | 3.0[6][7] | 5.7[6][7] |
| Pemigatinib | 0.4[8][9][10] | 0.5[8][9][10] | 1.2[8][9][10] | 30[8][9][10] |
| Rogaratinib | 11.2[11] | <1[11] | 18.5[11] | 201[11] |
Another class of derivatives, pyrrolo[2,3-b]pyridine-3-ones, have been developed as irreversible FGFR4 inhibitors.
Table 2: In Vitro Inhibitory and Anti-proliferative Activity of a Pyrrolo[2,3-b]pyridine-3-one Derivative.
| Compound | FGFR4 IC50 (nM) | Hep3B Cell Proliferation IC50 (µM) |
| Derivative 25 | 51.6[12] | 0.1397[12] |
The 1H-pyrrolo[2,3-b]pyridine derivative 4h demonstrates potent inhibition of FGFR1, 2, and 3, with comparatively weaker activity against FGFR4.[1] In cellular assays, this compound effectively inhibited the proliferation of breast cancer 4T1 cells, induced apoptosis, and significantly hindered cell migration and invasion.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of FGFR inhibitors.
1. FGFR Kinase Activity Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the phosphorylation of a substrate by an FGFR kinase.
-
Reagents and Materials:
-
Recombinant human FGFR enzyme
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
384-well low volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) in DMSO.
-
In a 384-well plate, add the test compound, followed by the FGFR enzyme and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents, which include a europium-labeled anti-phosphoantibody and a streptavidin-conjugated acceptor fluorophore.[13]
-
Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.[14]
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line with known FGFR alterations
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3. Cell Migration Assay (Scratch Assay)
This assay is used to evaluate the effect of a compound on cell migration.
-
Reagents and Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
6- or 12-well plates
-
Sterile 200 µL pipette tip
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a plate and grow them to form a confluent monolayer.[15]
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[15][16]
-
Gently wash the wells with PBS to remove detached cells.[15]
-
Replace the PBS with fresh culture medium containing the test compound at various concentrations.
-
Capture images of the scratch at the beginning of the experiment (time 0) and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.[15][16]
-
Quantify the rate of cell migration by measuring the area of the scratch at each time point. The change in the width or area of the scratch over time is a measure of cell migration.
-
4. In Vivo Xenograft Tumor Model
This protocol describes a subcutaneous xenograft model in mice to assess the in vivo anti-tumor efficacy of an FGFR inhibitor.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line with known FGFR alterations
-
Sterile PBS and Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells) into the flank of each mouse.[17]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[17]
-
Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[17]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified FGFR signaling pathway.
Caption: Workflow for an in vitro FGFR kinase assay.
Caption: Workflow for an in vivo xenograft tumor model.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. adooq.com [adooq.com]
- 3. Infigratinib phosphate | FGFR | TargetMol [targetmol.com]
- 4. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 5. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pemigatinib | FGFR | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. clyte.tech [clyte.tech]
- 17. benchchem.com [benchchem.com]
Comparative Analysis of 1H-pyrrolo[2,3-b]pyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine analogs, focusing on their development as potent and selective inhibitors of key therapeutic targets. The information presented herein is compiled from recent studies and is intended to aid researchers in the design and development of novel therapeutics based on this versatile heterocyclic system.
Inhibition of Traf2 and Nck-interacting kinase (TNIK)
TNIK is a critical regulator of the Wnt signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[1][2] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent TNIK inhibitors.
Structure-Activity Relationship (SAR) Summary
A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives revealed key structural features for potent TNIK inhibition.[1][2] The inhibitory activities, expressed as pIC50 values, for this series ranged from 7.37 to 9.92.[1][2] Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed to understand the impact of different substituents on the molecule's activity.[1][2]
The analysis of the contour maps from these models provided the following insights:
-
Hydrogen Bond Donors: The presence of a hydrogen bond donor group in the vicinity of the 1H-pyrrolo[2,3-b]pyridine core and the cyano (CN) substituent was found to be favorable for enhanced activity.[1]
-
Hydrophobic Groups: Hydrophobic substituents were shown to either enhance or reduce the anticancer activity depending on their position on the scaffold.[1]
Based on these findings, five new compounds were designed that are predicted to have strong activity against colorectal cancer cells.[1][2] Molecular docking studies further confirmed that two of these designed molecules, Y4 and Y5, exhibited favorable interactions with the TNIK receptor.[1][2]
Quantitative Data: TNIK Inhibitors
| Compound Series | Number of Compounds | pIC50 Range | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | 31 | 7.37 - 9.92 | [1][2] |
Signaling Pathway: Wnt Signaling
The following diagram illustrates the canonical Wnt signaling pathway, which is modulated by TNIK.
Caption: Canonical Wnt signaling pathway and the role of TNIK.
Inhibition of Phosphodiesterase 4B (PDE4B)
PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP), a second messenger involved in inflammatory responses.[3] Selective PDE4B inhibitors are being explored for the treatment of central nervous system (CNS) diseases.[3]
Structure-Activity Relationship (SAR) Summary
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated as PDE4B inhibitors.[3] The study explored the effects of substitutions at the amide portion and the aryl group attached to the pyrrolo-pyridine core.
Key SAR findings include:
-
Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core was identified as a potent scaffold for PDE4B inhibition, showing superior activity compared to indole and 1H-benzo[d]imidazole analogs.[3]
-
Amide Substituents: The nature of the substituent on the amide group significantly influenced both potency and selectivity over the PDE4D isoform. The introduction of a 3,3-difluoroazetidine ring (compound 11h ) resulted in a highly potent and selective inhibitor.[3] The size and hydrophobicity of the ring on the amide were found to be important for activity.[3]
-
Aryl Substituents: A 3,4-dichlorophenyl group attached to the pyrrolo-pyridine core was held constant during the initial exploration of the amide portion, indicating its favorable contribution to activity.[3]
Compound 11h emerged as a promising lead, exhibiting an IC50 of 0.14 μM for PDE4B and 6-fold selectivity over PDE4D.[3] It also demonstrated significant inhibition of TNF-α release in macrophages.[3]
Quantitative Data: PDE4B Inhibitors
| Compound | Amide Substituent (R) | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) | Reference |
| 11h | 3,3-difluoroazetidine | 0.14 | 0.84 | 6.0 | [3] |
| Rolipram | (Standard) | 0.11 | 0.11 | 1.0 | [3] |
Note: This table presents a selection of the data for illustrative purposes. The full study contains a more extensive list of analogs.
Experimental Workflow: PDE4B Inhibition Assay
The following diagram outlines a typical workflow for evaluating the inhibitory activity of compounds against the PDE4B enzyme.
Caption: General workflow for an in vitro PDE4B enzyme inhibition assay.
Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making FGFRs attractive targets for cancer therapy.[4]
Structure-Activity Relationship (SAR) Summary
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of FGFR1, 2, and 3.[4] Among the synthesized compounds, 4h demonstrated potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7, 9, and 25 nM, respectively.[4] It showed weaker activity against FGFR4 (IC50 = 712 nM).[4]
In vitro studies revealed that compound 4h could inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis.[4] Furthermore, it significantly inhibited the migration and invasion of these cells.[4] The low molecular weight of 4h makes it an appealing lead compound for further optimization.[4]
Quantitative Data: FGFR Inhibitors
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [4] |
Signaling Pathway: FGFR Signaling
The diagram below illustrates the major signaling pathways downstream of FGFR activation.
Caption: Major downstream signaling pathways of FGFR.
Experimental Protocols
General Protocol for Kinase Inhibition Assay (e.g., TNIK, FGFR)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Prepare a solution of the recombinant kinase (e.g., TNIK, FGFR) in kinase assay buffer.
-
Prepare a solution of the substrate (e.g., a specific peptide) and ATP in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a specified time to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence-based assay (e.g., Z'-LYTE™): Using a fluorescently labeled peptide substrate where phosphorylation leads to a change in fluorescence.
-
-
-
Data Analysis:
-
Subtract the background signal (from wells without enzyme).
-
Normalize the data to the positive control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
General Protocol for PDE4B Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Prepare a solution of recombinant human PDE4B enzyme in the assay buffer.
-
Prepare a solution of the cAMP substrate (e.g., fluorescently labeled cAMP) in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle control to the wells of a microplate.
-
Add the PDE4B enzyme solution to each well and pre-incubate.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the reaction by adding a binding agent or stop solution.
-
Measure the signal, which will be proportional to the amount of hydrolyzed or unhydrolyzed cAMP, depending on the assay format (e.g., fluorescence polarization).
-
-
Data Analysis:
-
Subtract the background signal (from wells without enzyme).
-
Calculate the percentage of inhibition based on the signals from the control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
This guide provides a snapshot of the SAR for 1H-pyrrolo[2,3-b]pyridine analogs against several important drug targets. The versatility of this scaffold, coupled with a deeper understanding of its SAR, will continue to drive the discovery of novel and effective therapeutic agents.
References
In Vitro ADME Profile of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The information herein is intended to support drug discovery and development efforts by offering insights into the pharmacokinetic profiles of these compounds. The data presented is compiled from published scientific literature, focusing on key parameters that influence the disposition of these potential drug candidates in the body.
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing promise in various therapeutic areas. Understanding the ADME profile of this class of compounds is crucial for optimizing lead candidates and predicting their in vivo behavior. This guide focuses on the in vitro metabolic stability and plasma protein binding of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. While specific experimental data on the aqueous solubility and Caco-2 permeability of this series were not available in the reviewed literature, the provided data on metabolic stability and plasma protein binding offer valuable insights for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Comparative In Vitro ADME Data
The following tables summarize the available in vitro ADME data for a selection of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.
Metabolic Stability in Liver Microsomes
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. The following data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors provides a comparison of their intrinsic clearance in human and mouse liver microsomes.[1] Low clearance suggests higher stability, which is often a desirable characteristic.
| Compound | Intrinsic Clearance (mL/min/kg) - Human[1] | Intrinsic Clearance (mL/min/kg) - Mouse[1] |
| 11a | - | - |
| 14a | - | - |
| 14i | Moderate Clearance (QH < 50%) | Moderate Clearance (QH < 50%) |
| 14j | Moderate Clearance (QH < 50%) | Moderate Clearance (QH < 50%) |
| 14x | Low Clearance (QH < 25%) | Low Clearance (QH < 25%) |
| 14z | Low Clearance (QH < 25%) | Low Clearance (QH < 25%) |
| 14bb | Low Clearance (QH < 25%) | Low Clearance (QH < 25%) |
Note: Specific numerical values for intrinsic clearance were not provided in the source material; instead, a qualitative assessment of low or moderate clearance was given.
Plasma Protein Binding
The extent of plasma protein binding (PPB) affects the distribution of a drug and the concentration of the unbound, pharmacologically active compound. The following table presents the percentage of the unbound fraction (%fu) of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamides in human and mouse plasma.[1] A higher %fu indicates lower protein binding.
| Compound | Plasma Protein Binding (%fu) - Human[1] | Plasma Protein Binding (%fu) - Mouse[1] |
| 11a | >3% | <1% |
| 14a | >3% | <1% |
| 14i | >3% | >3% |
| 14j | >3% | >3% |
| 14x | >3% | >3% |
| 14z | >3% | >3% |
| 14bb | >3% | >3% |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These are generalized protocols based on standard industry practices.
Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.
Methodology:
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human or mouse liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Plasma Protein Binding (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of a single-use plate with wells divided into two chambers by a semipermeable membrane.
-
Sample Preparation: The test compound is added to pooled plasma (human or mouse).
-
Dialysis: The plasma sample containing the test compound is placed in one chamber of the RED device, and a buffer solution (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber.
-
Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (%fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for in vitro ADME profiling and the relevant signaling pathway for the target of this class of compounds.
In Vitro ADME Profiling Workflow
Simplified PDE4 Signaling Pathway
References
A Comparative Analysis of Pyrrolo[2,3-b]pyridine and Pyrrolo[3,2-b]pyridine Scaffolds in Kinase Inhibition
A deep dive into the potency and structure-activity relationships of two closely related heterocyclic scaffolds reveals key differences in their effectiveness as kinase inhibitors. While both pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine cores are explored in drug discovery, the available data suggests a general potency advantage for the former, particularly the 7-azaindole framework of pyrrolo[2,3-b]pyridine, which has been successfully integrated into numerous potent inhibitors targeting a range of kinases crucial in oncology and inflammatory diseases.
This guide provides a comparative overview of the inhibitory potency of compounds based on the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine scaffolds. It summarizes key experimental data, details the methodologies used to assess potency, and visualizes the relevant biological pathways and experimental workflows for researchers and professionals in drug development.
Data Presentation: A Tale of Two Scaffolds
The potency of inhibitors is most commonly expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value corresponds to a more potent inhibitor.
The following tables summarize the IC50 values for a selection of inhibitors based on the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine scaffolds against various biological targets. It is important to note that direct head-to-head comparisons of these two scaffolds against the same target in the same study are limited. The data presented here is compiled from multiple sources to provide a broad overview of their respective potencies.
Table 1: Inhibitory Potency of Pyrrolo[2,3-b]pyridine Derivatives
| Target Kinase | Compound/Reference | IC50 (nM) |
| BRAF (V600E) | Compound 35[1] | 80 |
| Compound 34e[1] | 85 | |
| Cdc7 | Compound 42[2] | 7 |
| FGFR1 | Compound 4h | 7 |
| FGFR2 | Compound 4h | 9 |
| FGFR3 | Compound 4h | 25 |
| PDE4B | Compound 7 | 480 |
| Compound 11h | 140 | |
| GSK-3β | Compound 41 | 0.22 |
| Compound 54 | 0.24 | |
| Compound 46 | 0.26 | |
| c-Met | Analog 34[3] | 1.68 |
| JAK1 | Compound 38a | Potent (specific value not provided) |
Table 2: Inhibitory Potency of Pyrrolo[3,2-b]pyridine and Other Isomer Derivatives
| Target Kinase | Scaffold | Compound/Reference | IC50 (nM) | Notes |
| FGFR1 | 1H-pyrrolo[3,2-b]pyridine | Compound 8 | Slightly decreased activity | Compared to a 5H-pyrrolo[2,3-b]pyrazine analog. |
| PDE4B | N-methylated pyrrolo[3,2-b]pyridine | Compound 6 | Inactive | Directly compared to an active pyrrolo[2,3-b]pyridine analog (IC50 = 480 nM). |
| FMS Kinase | pyrrolo[3,2-c]pyridine | Compound 1r | 30 | A different isomer, but demonstrates the potential of the broader pyrrolopyridine class. |
| FMS Kinase | pyrrolo[3,2-c]pyridine | Compound 1e | 60 | A different isomer, but demonstrates the potential of the broader pyrrolopyridine class. |
From the available data, a key direct comparison was made in the context of Phosphodiesterase 4B (PDE4B) inhibition. A pyrrolo[2,3-b]pyridine derivative showed an IC50 of 0.48 µM, while the corresponding N-methylated pyrrolo[3,2-b]pyridine was found to be inactive. This suggests that the arrangement of the nitrogen atom in the pyridine ring and the fusion pattern of the pyrrole ring can have a profound impact on inhibitor binding and potency.
Furthermore, in a study on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, changing the core scaffold from a 5H-pyrrolo[2,3-b]pyrazine to a 1H-pyrrolo[3,2-b]pyridine resulted in a slight decrease in binding activity. While not a direct comparison with a pyrrolo[2,3-b]pyridine, this finding further hints at the nuanced structure-activity relationships (SAR) between these isomeric ring systems.
Overall, the pyrrolo[2,3-b]pyridine scaffold appears to be more extensively and successfully utilized in the development of highly potent kinase inhibitors, with numerous examples demonstrating nanomolar and even sub-nanomolar efficacy.
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays cited in the comparison.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human kinase (e.g., BRAF, FGFR1, c-Met)
-
Biotinylated peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (typically containing HEPES, MgCl₂, MnCl₂, DTT, and a phosphatase inhibitor like sodium orthovanadate)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., phospho-specific antibody, ADP-Glo™ Kinase Assay Kit)
-
96- or 384-well assay plates
Procedure:
-
A solution of the test compound is prepared at various concentrations in the assay buffer.
-
In an assay plate, the recombinant kinase is added to the kinase assay buffer.
-
The test compound solution is then added to the wells containing the kinase and incubated for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor-kinase binding.
-
The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP. The ATP concentration is often kept near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding conditions.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution, which may contain EDTA to chelate divalent cations essential for kinase activity.
-
The amount of phosphorylated substrate is quantified using a suitable detection method. For example, in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a europium-labeled anti-phosphotyrosine antibody is added, and the FRET signal is measured. Alternatively, the amount of ADP produced can be measured using a luminescent assay like ADP-Glo™.
-
The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Phosphodiesterase 4B (PDE4B) Enzymatic Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cyclic adenosine monophosphate (cAMP) by the PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection system (e.g., fluorescence polarization, FRET, or a multi-step enzymatic assay that converts the product AMP into a detectable signal)
-
384-well assay plates
Procedure:
-
Serial dilutions of the test compounds are prepared in the assay buffer.
-
The recombinant PDE4B enzyme is diluted in the assay buffer to the desired concentration.
-
In the assay plate, the test compound solutions are added to the wells.
-
The PDE4B enzyme solution is then added to the wells, and the plate is incubated for a short period to allow for inhibitor-enzyme interaction.
-
The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
The reaction is incubated for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of remaining cAMP or the product AMP is quantified. In a common format, a fluorescently labeled cAMP is used, and the change in fluorescence polarization upon enzymatic cleavage is measured.
-
The IC50 value is determined by plotting the percentage of PDE4B inhibition versus the log of the inhibitor concentration.
Mandatory Visualization
To better understand the context of these inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for determining inhibitor potency.
Caption: A simplified diagram of common signaling pathways activated by Receptor Tyrosine Kinases (RTKs).
Caption: A general experimental workflow for determining the IC50 value of a kinase inhibitor.
References
Safety Operating Guide
Safe Disposal of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, a common building block in organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Hazard Identification and Safety Precautions
This compound is classified as an acute oral toxicant (Category 4).[1] It is harmful if swallowed and requires careful handling to avoid exposure. Before beginning any disposal procedure, it is crucial to be familiar with the material's safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE).
Table 1: Chemical and Safety Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 928653-80-9[1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ |
| Molecular Weight | 297.15 g/mol |
| GHS Classification | Acute toxicity, oral (Category 4)[1] |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Storage | Room Temperature[1] |
Experimental Protocol: Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of both the chemical and its contaminated packaging. This procedure should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.
Materials:
-
Appropriate PPE: safety glasses with side shields or goggles, face shield, chemical-resistant gloves (inspected before use), and a lab coat.
-
Clearly labeled, sealable, and compatible waste container.
-
Tools for handling solid waste (e.g., scoop, shovel).
-
Access to a licensed professional waste disposal service.
Procedure:
-
Personal Protective Equipment (PPE): Don all required PPE before handling the chemical. This includes safety glasses, a face shield, gloves, and a lab coat.[1]
-
Waste Segregation:
-
Unused Product: For surplus or non-recyclable this compound, it must be treated as chemical waste.
-
Contaminated Packaging: Any packaging that has been in direct contact with the chemical, such as the original container, liners, or weighing paper, must also be disposed of as chemical waste.[1]
-
-
Containment:
-
Professional Disposal: It is mandatory to contact a licensed professional waste disposal service to arrange for the collection and disposal of this material.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
-
Decontamination: After handling, thoroughly wash hands and any affected areas with soap and water.[1] Clean all tools and the work area used during the disposal process. Dispose of contaminated gloves in accordance with applicable laboratory practices.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By strictly following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.
References
Essential Safety and Operational Guide for Handling tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 928653-80-9) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Safety Data Sheet (SDS) and the chemical's structural features as a halogenated heterocyclic compound, the primary hazards include acute oral toxicity, skin irritation, and serious eye irritation.[1][2][3][4] A comprehensive PPE plan is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and dust that can cause serious eye irritation.[1][2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5] | Prevents skin contact which can lead to irritation.[1][2][3] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and dusts should be used. | Minimizes inhalation of dust and potential vapors.[1][3] |
DOT Script for PPE Selection Logic
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
